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  • Product: 3-Bromo-5-(2-methoxyethoxy)pyridine
  • CAS: 181585-07-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine (CAS 181585-07-9)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known properties, a proposed synthesis, and potential applications of the heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, a proposed synthesis, and potential applications of the heterocyclic building block, 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the compound's specialized nature, likely as an intermediate in proprietary research, publicly available experimental data is limited. This document compiles available computed data and provides expert-guided predictions and proposed methodologies.

Core Properties

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative. Such structures are of significant interest in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxyethoxy side-chain can influence solubility and metabolic stability.

Physicochemical Data
PropertyValueSource
CAS Number 181585-07-9PubChem
Molecular Formula C₈H₁₀BrNO₂PubChem
Molecular Weight 232.07 g/mol PubChem
Physical Form SolidSigma-Aldrich[2]
Purity ≥96%Sigma-Aldrich[2]
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich[2]
XLogP3 (Computed) 1.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 31.4 ŲPubChem
Exact Mass 230.98949 DaPubChem

Synthesis and Experimental Protocols

A verified experimental protocol for the synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine is not publicly available. However, a plausible synthetic route can be proposed based on established methodologies for analogous compounds, such as 3-bromo-5-methoxypyridine[3]. The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthesis Workflow

The logical synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine would start from a readily available precursor, 3,5-dibromopyridine, and introduce the 2-methoxyethoxy side-chain via a Williamson ether synthesis-type reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3,5-Dibromopyridine 3,5-Dibromopyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3,5-Dibromopyridine->Nucleophilic Aromatic Substitution 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol->Nucleophilic Aromatic Substitution Sodium Hydride Sodium Hydride Sodium Hydride->Nucleophilic Aromatic Substitution Quenching Quenching Nucleophilic Aromatic Substitution->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography 3-Bromo-5-(2-methoxyethoxy)pyridine 3-Bromo-5-(2-methoxyethoxy)pyridine Chromatography->3-Bromo-5-(2-methoxyethoxy)pyridine

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its un...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive bromine atom with a flexible and polar methoxyethoxy side chain, make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-(2-methoxyethoxy)pyridine, a detailed, proposed experimental protocol for its synthesis, and a discussion of its potential applications in pharmaceutical research.

Physicochemical Properties

Quantitative experimental data for 3-Bromo-5-(2-methoxyethoxy)pyridine is not extensively available in the public domain. However, computational predictions and data from closely related analogs provide valuable insights into its physicochemical profile. The following table summarizes the available data for the target compound and its precursor, 3-bromo-5-hydroxypyridine, for comparative purposes.

Property3-Bromo-5-(2-methoxyethoxy)pyridine3-Bromo-5-hydroxypyridine
CAS Number 181585-07-9[1][2][3]74115-13-2[4]
Molecular Formula C₈H₁₀BrNO₂[1]C₅H₄BrNO[4]
Molecular Weight 232.07 g/mol (Computed)[1]174.00 g/mol
Physical Form Solid[2]Crystalline Powder[4]
Melting Point No data available166-170 °C[4]
Boiling Point No data available343.7 ± 22.0 °C (Predicted)[4]
pKa No data available8.37 ± 0.10 (Predicted)[4]
logP (XLogP3) 1.4 (Computed)[1]No data available
Solubility No data availableSlightly soluble in water, DMSO, and Methanol. Soluble in chloroform and ethyl acetate.[4]

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine is proposed to be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-bromo-5-hydroxypyridine. The second step is the etherification of this intermediate via a Williamson ether synthesis.

Synthesis of 3-bromo-5-hydroxypyridine

A common route to 3-bromo-5-hydroxypyridine involves the demethylation of 3-bromo-5-methoxypyridine.

Reaction: 3-bromo-5-methoxypyridine → 3-bromo-5-hydroxypyridine

Materials:

  • 3-bromo-5-methoxypyridine

  • Hydrobromic acid (48%)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 6N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • A mixture of 3-bromo-5-methoxypyridine, 48% hydrobromic acid, and glacial acetic acid is heated to reflux (approximately 120°C) overnight with stirring.[4]

  • Additional hydrobromic acid may be added to compensate for evaporation, and the reaction is continued overnight.[4]

  • After cooling to room temperature, the reaction mixture is carefully poured into ice water.[4]

  • The pH of the solution is adjusted to approximately 6 with a 6N sodium hydroxide solution.[4]

  • The aqueous layer is extracted twice with ethyl acetate.[4]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The crude product is stirred in dichloromethane, and the resulting precipitate is collected by filtration and washed with dichloromethane to yield 3-bromo-5-hydroxypyridine as a white solid.[4]

Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine (Proposed Protocol)

This proposed protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.

Reaction: 3-bromo-5-hydroxypyridine + 1-bromo-2-methoxyethane → 3-Bromo-5-(2-methoxyethoxy)pyridine

Materials:

  • 3-bromo-5-hydroxypyridine

  • 1-bromo-2-methoxyethane (or 2-methoxyethyl bromide)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Brine solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-bromo-5-hydroxypyridine in an anhydrous polar aprotic solvent such as DMF, add a slight molar excess of a strong base like sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

  • Allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the sodium salt.

  • Add a slight molar excess of 1-bromo-2-methoxyethane to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-5-(2-methoxyethoxy)pyridine.

Applications in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. The pyridine ring is a bioisostere for a phenyl ring but offers the advantage of having a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and oral bioavailability.

The bromine atom on the pyridine ring of 3-Bromo-5-(2-methoxyethoxy)pyridine serves as a versatile synthetic handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

The 2-methoxyethoxy side chain can influence the pharmacokinetic properties of a molecule. Its flexibility and the presence of ether oxygens can lead to improved solubility and may provide additional hydrogen bond accepting capabilities, which can be crucial for target engagement.

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Williamson Ether Synthesis start1 3-bromo-5-methoxypyridine product1 3-bromo-5-hydroxypyridine start1->product1 Reflux reagent1 HBr, Acetic Acid reagent1->product1 start2 3-bromo-5-hydroxypyridine product2 3-Bromo-5-(2-methoxyethoxy)pyridine start2->product2 Heat reagent2 1. NaH, DMF 2. 1-bromo-2-methoxyethane reagent2->product2

Caption: Proposed two-step synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine.

References

Foundational

An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine

For professionals in research, and drug development, this guide provides a detailed overview of the molecular structure and properties of 3-Bromo-5-(2-methoxyethoxy)pyridine. Molecular Properties 3-Bromo-5-(2-methoxyetho...

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, and drug development, this guide provides a detailed overview of the molecular structure and properties of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Molecular Properties

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative. Its key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C8H10BrNO2[1]
Molecular Weight 232.07 g/mol [1]
CAS Number 181585-07-9[1][2]
Physical Form Solid[2]
IUPAC Name 3-bromo-5-(2-methoxyethoxy)pyridine[1]

Molecular Structure

The structure of 3-Bromo-5-(2-methoxyethoxy)pyridine consists of a central pyridine ring. A bromine atom is substituted at the 3-position, and a 2-methoxyethoxy group is attached at the 5-position.

Caption: Molecular structure of 3-Bromo-5-(2-methoxyethoxy)pyridine.

References

Exploratory

Synthesis Pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine. The core of this...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine. The core of this synthesis is a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This document outlines the probable starting materials, detailed experimental protocols based on analogous reactions, and relevant quantitative data to facilitate its replication and optimization in a laboratory setting.

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure combines a brominated pyridine core, which allows for further functionalization through cross-coupling reactions, with a methoxyethoxy side chain that can influence solubility and pharmacokinetic properties. This guide details a likely two-step synthesis, commencing with the preparation of the key intermediate, 3,5-dibromopyridine, followed by a nucleophilic aromatic substitution to introduce the desired 2-methoxyethoxy group.

Core Synthesis Pathway

The proposed synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine proceeds via a nucleophilic aromatic substitution on 3,5-dibromopyridine with sodium 2-methoxyethoxide. This alkoxide is generated in situ from 2-methoxyethanol and a strong base, such as sodium hydride, or prepared separately from sodium metal and 2-methoxyethanol.

Synthesis_Pathway cluster_reagents Reagent Preparation A 3,5-Dibromopyridine E 3-Bromo-5-(2-methoxyethoxy)pyridine A->E Nucleophilic Aromatic Substitution (DMF, Heat) B 2-Methoxyethanol D Sodium 2-methoxyethoxide (in situ or pre-formed) B->D Deprotonation C Sodium Hydride (NaH) or Sodium Metal (Na) C->D D->E Workflow start Start prep_alkoxide Prepare Sodium 2-methoxyethoxide start->prep_alkoxide reaction Reaction of 3,5-Dibromopyridine with Alkoxide in DMF prep_alkoxide->reaction workup Aqueous Workup (Quench with Water/Ice) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification end Final Product purification->end

Exploratory

In-Depth Technical Guide on the Spectral Data of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectral data for the compound 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the limited ava...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: 3-Bromo-5-(2-methoxyethoxy)pyridine

  • Molecular Formula: C₈H₁₀BrNO₂

  • Molecular Weight: 232.08 g/mol

  • CAS Number: 181585-07-9[1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-5-(2-methoxyethoxy)pyridine. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2 - 8.3d1HH-2 (Pyridine)
~8.1 - 8.2d1HH-6 (Pyridine)
~7.4 - 7.5t1HH-4 (Pyridine)
~4.1 - 4.2t2H-O-CH₂-CH₂-O-
~3.7 - 3.8t2H-O-CH₂-CH₂-O-
~3.4s3H-O-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~155Aromatic CC-5 (Pyridine, C-O)
~148Aromatic CHC-6 (Pyridine)
~142Aromatic CHC-2 (Pyridine)
~124Aromatic CHC-4 (Pyridine)
~118Aromatic CC-3 (Pyridine, C-Br)
~71Aliphatic CH₂-O-CH₂-CH₂-O-
~68Aliphatic CH₂-O-CH₂-CH₂-O-
~59Aliphatic CH₃-O-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityBond Vibration
~3100 - 3000MediumC-H stretch (Aromatic)
~2950 - 2850MediumC-H stretch (Aliphatic)
~1580 - 1450StrongC=C and C=N stretch (Pyridine ring)
~1250 - 1200StrongC-O-C stretch (Aryl ether)
~1150 - 1050StrongC-O-C stretch (Aliphatic ether)
~1050 - 1000MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
231/233High[M]⁺ (Molecular ion peak, bromine isotope pattern)
173/175Moderate[M - C₂H₄O]⁺
157/159Moderate[M - C₃H₇O₂]⁺
78Low[C₅H₄N]⁺
58High[C₃H₆O]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound like 3-Bromo-5-(2-methoxyethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization of Methodologies

The following diagrams illustrate the proposed synthesis and the general workflow for spectral analysis.

Proposed Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction_Vessel Nucleophilic Aromatic Substitution 3,5-Dibromopyridine->Reaction_Vessel Reactant 1 Sodium 2-methoxyethoxide Sodium 2-methoxyethoxide Sodium 2-methoxyethoxide->Reaction_Vessel Reactant 2 (from 2-methoxyethanol and a strong base) 3-Bromo-5-(2-methoxyethoxy)pyridine 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction_Vessel->3-Bromo-5-(2-methoxyethoxy)pyridine Product

Caption: A diagram illustrating a plausible synthetic route.

General Workflow for Spectral Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Bromo-5-(2-methoxyethoxy)pyridine (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data

Caption: A flowchart of the analytical workflow.

References

Foundational

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(2-methoxyethoxy)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the absence of speci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various organic solvents, which is crucial for applications in medicinal chemistry, process development, and formulation science.

Predicted Solubility Profile

The solubility of a compound is primarily determined by its polarity and the intermolecular forces it can form with a solvent. 3-Bromo-5-(2-methoxyethoxy)pyridine possesses a moderately polar structure, featuring a polar pyridine ring and a flexible, polar methoxyethoxy side chain, along with a less polar brominated aromatic system. Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. Pyridine itself is miscible with a wide array of solvents, and this general behavior is expected to be reflected in its derivatives.[1][2]

Table 1: Predicted Qualitative Solubility of 3-Bromo-5-(2-methoxyethoxy)pyridine in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and ether oxygens of the solute. Strong dipole-dipole interactions are expected.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability should effectively solvate the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should readily dissolve the polar pyridine derivative.
Tetrahydrofuran (THF)HighTHF's ether structure and moderate polarity make it an excellent solvent for compounds with ether linkages and aromatic rings.
AcetoneHigh to MediumAs a polar aprotic solvent, acetone should be effective. Its polarity is slightly lower than DMSO, which might result in slightly lower, but still significant, solubility.
AcetonitrileHigh to MediumAcetonitrile is a polar aprotic solvent that should effectively solvate the compound through dipole-dipole interactions.
Ethyl AcetateMediumThe ester functionality and moderate polarity of ethyl acetate should allow for reasonable solvation of the solute.
Non-Polar TolueneMedium to LowThe aromatic ring of toluene can engage in π-π stacking with the pyridine ring of the solute. However, the overall polarity mismatch may limit high solubility.
Dichloromethane (DCM)MediumDCM has a moderate dipole moment and can dissolve a wide range of organic compounds. It is expected to be a moderately effective solvent.
HexaneLow to InsolubleAs a non-polar aliphatic hydrocarbon, hexane lacks the ability to form strong intermolecular interactions with the polar functional groups of the solute, leading to poor solubility.

Disclaimer: This table presents predicted solubilities based on chemical principles. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3]

Objective

To determine the mass of 3-Bromo-5-(2-methoxyethoxy)pyridine that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials
  • 3-Bromo-5-(2-methoxyethoxy)pyridine (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Pre-weighed, clean, and dry collection vials

  • Drying oven or rotary evaporator

  • Desiccator

Procedure
  • Preparation : Add an excess amount of solid 3-Bromo-5-(2-methoxyethoxy)pyridine to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.

  • Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

  • Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

  • Sample Withdrawal : Carefully withdraw a precise volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, draw the liquid from the upper portion of the solution.

  • Filtration : Immediately filter the collected supernatant through a syringe filter into a pre-weighed collection vial. This step removes any suspended solid microparticles, ensuring only the dissolved solute is collected.

  • Mass Determination of Saturated Solution : Accurately weigh the collection vial containing the filtered saturated solution.

  • Solvent Evaporation : Remove the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition point of the solute, or by using a rotary evaporator for more volatile solvents.

  • Final Mass Determination : Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The final mass is that of the vial plus the dissolved solid.

Calculation

The solubility (S) is typically expressed in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

  • Mass of filtered saturated solution (m_solution) = (Mass of vial + solution) - (Mass of empty vial)

  • Mass of dissolved solid (m_solute) = (Mass of vial + solid) - (Mass of empty vial)

  • Mass of solvent (m_solvent) = m_solution - m_solute

  • Solubility (S) in g/100 g solvent = (m_solute / m_solvent) * 100

  • To convert to mg/mL, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The logical flow of the gravimetric method for determining solubility is illustrated in the following diagram.

G Gravimetric Solubility Determination Workflow A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) to achieve saturation. A->B C 3. Settling Allow excess solid to sediment in a constant temperature bath. B->C D 4. Sample & Filter Withdraw a known volume of the clear supernatant and filter (0.45 µm). C->D E 5. Weighing Weigh the filtered saturated solution in a pre-weighed vial. D->E F 6. Solvent Evaporation Remove solvent completely via oven drying or rotary evaporator. E->F G 7. Final Weighing Cool vial in desiccator and weigh the remaining solid solute. F->G H 8. Calculation Determine solubility from the mass of solute and volume of solvent. G->H

Caption: Workflow for the gravimetric determination of solubility.

References

Exploratory

A Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications Introduction 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that has garnered significant in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive bromine atom and a solubilizing methoxyethoxy group on a pyridine scaffold, make it a valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, and the strategic placement of functional groups on this core allows for diverse chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-methoxyethoxy)pyridine, including a detailed summary of its commercial suppliers, key physicochemical data, and a review of its synthetic applications. Particular attention is given to its utility in cross-coupling reactions, which are fundamental to the construction of novel bioactive molecules.

Commercial Suppliers and Physicochemical Data

A variety of chemical suppliers offer 3-Bromo-5-(2-methoxyethoxy)pyridine, typically with purities suitable for research and development purposes. The following tables summarize the available quantitative data from a selection of commercial vendors, providing a comparative overview for procurement.

Table 1: General and Physicochemical Properties of 3-Bromo-5-(2-methoxyethoxy)pyridine

PropertyValueSource
CAS Number 181585-07-9PubChem[1], Sigma-Aldrich
Molecular Formula C₈H₁₀BrNO₂PubChem[1]
Molecular Weight 232.08 g/mol PubChem[1], Sigma-Aldrich
IUPAC Name 3-bromo-5-(2-methoxyethoxy)pyridinePubChem[1]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich

Table 2: Commercial Supplier Data for 3-Bromo-5-(2-methoxyethoxy)pyridine

SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich ≥96%Inquire for details-
AOBChem Inquire for detailsInquire for detailsAvailable through the Sigma-Aldrich marketplace.
AiFChem Inquire for detailsInquire for detailsBuilding blocks for various applications.
BOC Sciences Inquire for detailsInquire for detailsSupplier of building blocks and intermediates.
Ambeed, Inc. Inquire for detailsInquire for detailsSpecializes in building blocks and advanced intermediates.
BLD Pharmatech Ltd. Inquire for detailsInquire for detailsSupplier to pharmaceutical companies and research organizations.
Chemenu Inc. Inquire for detailsInquire for detailsContract research and chemical supplier.
Rosewachem Co., Ltd Inquire for detailsInquire for detailsSpecializes in various science and technology fields.

Synthetic Applications and Experimental Protocols

The primary utility of 3-Bromo-5-(2-methoxyethoxy)pyridine in drug discovery and development lies in its role as a versatile synthetic intermediate. The bromine atom at the 3-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the efficient construction of complex molecular frameworks from simple precursors.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules. In a typical Suzuki-Miyaura reaction, an organoboron reagent (such as a boronic acid or boronate ester) is coupled with a halide (in this case, 3-Bromo-5-(2-methoxyethoxy)pyridine) in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

1. Materials and Reagents:

  • 3-Bromopyridine derivative (e.g., 3-Bromo-5-(2-methoxyethoxy)pyridine) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

2. Reaction Setup:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask), add the 3-bromopyridine derivative, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

3. Reaction Conditions:

  • Stir the reaction mixture at the desired temperature (typically between 80°C and 110°C) for the specified time (typically 2-24 hours).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired coupled product.

Visualizing Synthetic and Logical Workflows

To further illustrate the utility of 3-Bromo-5-(2-methoxyethoxy)pyridine in a common synthetic workflow, the following diagrams, generated using the DOT language, depict a generalized Suzuki-Miyaura coupling reaction and a logical workflow for its application in a drug discovery context.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Bromopyridine 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction Suzuki-Miyaura Coupling Bromopyridine->Reaction BoronicAcid Ar-B(OH)2 BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction CoupledProduct Coupled Product Byproducts Byproducts Reaction->CoupledProduct Reaction->Byproducts

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow Start Identify Target & Lead Scaffold SelectBuildingBlock Select Key Building Block: 3-Bromo-5-(2-methoxyethoxy)pyridine Start->SelectBuildingBlock Synthesis Synthesize Library of Analogs (e.g., via Suzuki Coupling) SelectBuildingBlock->Synthesis Screening Biological Screening (In vitro assays) Synthesis->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A logical workflow illustrating the role of a key building block in drug discovery.

Conclusion

3-Bromo-5-(2-methoxyethoxy)pyridine is a commercially available and highly versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its utility is primarily derived from the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a diverse range of complex molecules. While specific, detailed experimental protocols for this exact compound are not widely published, established methodologies for similar bromopyridine derivatives can be readily adapted. The information and generalized protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.

References

Foundational

In-Depth Technical Guide: Stability and Storage of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 3-Bromo-5-(2-methoxyethoxy)pyrid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 3-Bromo-5-(2-methoxyethoxy)pyridine. Due to the limited availability of specific stability data for this molecule, this guide synthesizes information from safety data sheets (SDS) of analogous compounds, general principles of pyridine chemistry, and established protocols for stability testing of heterocyclic compounds.

Core Stability Profile and Recommended Storage

Based on the analysis of related pyridine derivatives, 3-Bromo-5-(2-methoxyethoxy)pyridine is expected to be a stable compound under recommended storage conditions. However, its chemical structure suggests potential sensitivities to certain environmental factors. The primary concerns for the stability of pyridine derivatives include susceptibility to light, oxidation, and reactions with strong acids, bases, and oxidizing agents.

Recommended Storage Conditions: To ensure the long-term integrity of 3-Bromo-5-(2-methoxyethoxy)pyridine, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Prevents oxidation and degradation from atmospheric moisture.
Light Store in the dark or in an amber-colored vial.Pyridine and its derivatives can be sensitive to light, which may induce degradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.Avoids potential hazardous reactions and degradation of the compound.

Potential Degradation Pathways

The chemical structure of 3-Bromo-5-(2-methoxyethoxy)pyridine, featuring a brominated pyridine ring and a methoxyethoxy side chain, suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

A logical workflow for assessing and managing the stability of 3-Bromo-5-(2-methoxyethoxy)pyridine is outlined below:

cluster_storage Recommended Storage cluster_testing Stability Assessment Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Inert Atmosphere Inert Atmosphere Avoid Incompatibles Avoid Incompatibles Forced Degradation Studies Forced Degradation Studies Analytical Method Development (HPLC, LC-MS) Analytical Method Development (HPLC, LC-MS) Forced Degradation Studies->Analytical Method Development (HPLC, LC-MS) Degradation Product Identification Degradation Product Identification Analytical Method Development (HPLC, LC-MS)->Degradation Product Identification Compound Handling Compound Handling Compound Handling->Store at 2-8°C Storage Compound Handling->Forced Degradation Studies Testing

Caption: Workflow for Storage and Stability Assessment.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods as per ICH guideline Q1A(R2). The following are detailed protocols for subjecting 3-Bromo-5-(2-methoxyethoxy)pyridine to various stress conditions.

General Preparation
  • Stock Solution: Prepare a stock solution of 3-Bromo-5-(2-methoxyethoxy)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Controls: For each stress condition, a control sample (stock solution protected from the stress condition) should be analyzed simultaneously.

Hydrolytic Degradation (Acid and Base)
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Thermal Degradation
  • Place a solid sample of 3-Bromo-5-(2-methoxyethoxy)pyridine in a controlled temperature oven at 70°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample at a concentration of 0.1 mg/mL in the mobile phase for analysis.

Photolytic Degradation
  • Expose a solution of 3-Bromo-5-(2-methoxyethoxy)pyridine (0.1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the exposed sample and the control.

The logical flow of a forced degradation study can be visualized as follows:

cluster_stress Stress Conditions cluster_outcomes Outcomes Drug Substance Drug Substance Acid Hydrolysis Acid Hydrolysis Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Drug Substance->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Drug Substance->Oxidation (H2O2) Thermal (Heat) Thermal (Heat) Drug Substance->Thermal (Heat) Photolytic (Light) Photolytic (Light) Drug Substance->Photolytic (Light) Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation (H2O2)->Analysis Thermal (Heat)->Analysis Photolytic (Light)->Analysis Identify Degradants Identify Degradants Analysis->Identify Degradants Elucidate Pathways Elucidate Pathways Analysis->Elucidate Pathways Validate Analytical Method Validate Analytical Method Analysis->Validate Analytical Method

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended technique.

Illustrative HPLC Method Parameters:

ParameterExample Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan) or Mass Spectrometry
Injection Volume 10 µL

This method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in detecting and quantifying 3-Bromo-5-(2-methoxyethoxy)pyridine and its degradation products.

Data Presentation

While specific quantitative data for 3-Bromo-5-(2-methoxyethoxy)pyridine is not publicly available, the results of a forced degradation study would typically be presented as follows. This table is for illustrative purposes only.

Stress ConditionAssay of Parent Compound (%)% DegradationNumber of Degradation Products
Control99.80.21
0.1 M HCl, 60°C, 24h92.57.53
0.1 M NaOH, 60°C, 24h88.111.94
3% H₂O₂, RT, 24h95.34.72
Heat, 70°C, 48h98.71.31
Light (ICH Q1B)96.23.82

Conclusion

3-Bromo-5-(2-methoxyethoxy)pyridine is expected to be a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in an inert atmosphere. Due to its chemical structure, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. The provided experimental protocols for forced degradation studies offer a robust framework for systematically evaluating its stability profile, which is a critical step in the drug development process. The implementation of a validated stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of any formulation containing this compound.

Exploratory

Unlocking the Potential of Substituted Bromopyridines: A Technical Guide for Researchers

A comprehensive overview of the synthesis, applications, and experimental protocols for a versatile class of chemical compounds in modern research and development. Substituted bromopyridines have emerged as a cornerstone...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, applications, and experimental protocols for a versatile class of chemical compounds in modern research and development.

Substituted bromopyridines have emerged as a cornerstone in various scientific disciplines, from medicinal chemistry and drug development to materials science and catalysis. The strategic incorporation of a bromine atom onto the pyridine ring provides a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with tailored properties. This technical guide offers an in-depth exploration of the research applications of substituted bromopyridines, providing researchers, scientists, and drug development professionals with a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key processes.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine moiety is a prevalent scaffold in numerous approved drugs, and the introduction of a bromine substituent significantly enhances the molecular diversity and biological activity of these compounds. Substituted bromopyridines have demonstrated considerable potential as anticancer, antimicrobial, and antiviral agents.

Anticancer Activity

Bromopyridine derivatives have shown potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Table 1: Anticancer Activity of Selected Substituted Bromopyridines

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[2]
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87[2]
Novel Pyridine Derivative H42A2780 (Ovarian)5.4[2]
Compound 10HepG2 (Liver)4.25[2]
Compound 9HepG2 (Liver)4.68[2]
Compound 8HepG2 (Liver)4.34[2]
Compound 15HepG2 (Liver)6.37[2]
Compound 10MCF-7 (Breast)6.08[2]
Compound 9MCF-7 (Breast)11.06[2]
Compound 8MCF-7 (Breast)10.29[2]
Compound 15MCF-7 (Breast)12.83[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted bromopyridine derivatives and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add substituted bromopyridine derivatives incubate1->add_compound incubate2 Incubate for desired period (24-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Antimicrobial Activity

Substituted bromopyridines have also demonstrated promising activity against a range of bacterial and fungal pathogens. The bromine atom can enhance the lipophilicity of the pyridine ring, facilitating its penetration of microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Substituted Bromopyridines

CompoundMicroorganismMIC (µg/mL)Reference
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineS. aureus125[3]
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineB. subtilis250[3]
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineP. vulgaris250[3]
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineK. pneumoniae125[3]
6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridineS. aureus250[3]
6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridineB. subtilis250[3]
6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridineP. vulgaris>250[3]
6-bromo-2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridineK. pneumoniae250[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Serially dilute the substituted bromopyridine compounds in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of bromopyridine compounds prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Determine MIC (lowest concentration with no visible growth) incubate_plate->read_results end End read_results->end

Agrochemicals: Protecting and Enhancing Crop Yields

Substituted bromopyridines are crucial intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[4][5][6][7] The bromine atom provides a reactive site for introducing various functional groups, allowing for the fine-tuning of the biological activity and selectivity of the final product. For instance, 2-amino-3-bromopyridine is a key starting material for creating molecules with potent activity against agricultural pests and diseases.[4] Similarly, 3-bromopyridine serves as a versatile building block for constructing complex molecules with targeted pesticidal, herbicidal, or fungicidal properties.[5][7]

Materials Science: Building Blocks for Advanced Materials

The unique electronic and structural properties of substituted bromopyridines make them valuable building blocks for advanced materials with applications in electronics and supramolecular chemistry.

Organic Light-Emitting Diodes (OLEDs)

Bromopyridine derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs), which are becoming increasingly prevalent in displays and lighting. These compounds can be incorporated into emissive layers or as part of the charge-transporting materials within the OLED device architecture. The synthesis of pyrenylpyridines from bromopyridines has been shown to produce sky-blue emitters for OLEDs.[8]

Supramolecular Chemistry

The pyridine nitrogen and the bromine atom in substituted bromopyridines can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, making them excellent candidates for the construction of well-defined supramolecular assemblies.[9] These assemblies can form functional materials like gels, sensors, and drug delivery systems. 4-Bromopyridine-2,6-dicarbohydrazide, for example, can self-assemble into fibrillar networks that form supramolecular gels.[9]

Experimental Protocol: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of molecules and their arrangement in a crystal.

  • Crystal Growth: Grow single crystals of the substituted bromopyridine derivative or its complex by slow evaporation of a solvent, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Xray_Diffraction_Workflow start Start crystal_growth Grow single crystals start->crystal_growth crystal_mounting Mount a suitable crystal crystal_growth->crystal_mounting data_collection Collect X-ray diffraction data crystal_mounting->data_collection structure_solution Solve and refine the crystal structure data_collection->structure_solution structural_analysis Analyze bond lengths, angles, and intermolecular interactions structure_solution->structural_analysis end End structural_analysis->end

Catalysis: Enabling Efficient Chemical Transformations

Substituted bromopyridines play a dual role in catalysis. They can act as ligands for transition metal catalysts, influencing their activity and selectivity, and they are also key substrates in a multitude of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The bromine atom in bromopyridines serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions allow for the efficient introduction of a wide range of substituents onto the pyridine ring.

Table 3: Representative Yields for Cross-Coupling Reactions of Substituted Bromopyridines

ReactionBromopyridine SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura3-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O901875-85[5]
Buchwald-Hartwig2-Bromo-4-methylpyridineAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃Toluene1101275-85[10]
Sonogashira2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI / Et₃NDMF100396[11]
Heck6-BromonicotinonitrileStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NDMF100-12012-2470-90[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (Bromopyridine) ArBr->OxAdd ArBOH2 Ar'B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetalation

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110°C for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArBr Ar-Br (Bromopyridine) ArBr->OxAdd Amine HNR₂ (Amine) + Base Amine->Amine_Coord

This in-depth guide highlights the significant and expanding role of substituted bromopyridines in modern scientific research. Their versatility as synthetic intermediates and their inherent biological and material properties ensure their continued importance in the development of new technologies and therapies. The provided data, protocols, and visualizations aim to equip researchers with the foundational knowledge to effectively utilize these powerful chemical tools in their own investigations.

References

Foundational

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its un...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of a bromine atom at the 3-position and a methoxyethoxy group at the 5-position, make it a valuable intermediate for the synthesis of a wide range of more complex molecules. The pyridine ring is a common scaffold in many biologically active compounds, and the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the physicochemical properties, reactivity profile, and key synthetic transformations of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-Bromo-5-(2-methoxyethoxy)pyridine are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS Number 181585-07-9
Appearance Solid
IUPAC Name 3-bromo-5-(2-methoxyethoxy)pyridine
Synonyms 5-Bromo-3-(2-methoxyethoxy)pyridine

Spectroscopic data for this specific molecule is not widely published. However, one would expect the 1H NMR spectrum to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the methoxyethoxy group. The 13C NMR would similarly display distinct peaks for the carbon atoms of the pyridine ring and the side chain. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Reactivity Profile

The reactivity of 3-Bromo-5-(2-methoxyethoxy)pyridine is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes the carbon atom at the 3-position susceptible to nucleophilic attack in the context of transition metal-catalyzed cross-coupling reactions. The methoxyethoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring, though it is primarily the bromine atom that dictates the synthetic transformations this molecule undergoes.

The most important reactions for this compound are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and drug discovery.

Key Reactions and Experimental Protocols

The following sections describe the most significant reactions involving 3-Bromo-5-(2-methoxyethoxy)pyridine and provide detailed, representative experimental protocols based on established procedures for structurally similar bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Representative Experimental Protocol:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv.). A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 mmol, 5 mol%), is then added. The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent, such as a mixture of 1,4-dioxane and water (4:1, 5 mL), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

Representative Experimental Protocol:

In a glovebox or under a strictly inert atmosphere, a Schlenk tube is charged with a palladium catalyst, such as Pd2(dba)3 (0.02 mmol, 2 mol%), a suitable phosphine ligand, for example, XPhos (0.08 mmol, 8 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.). 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.) are then added. The tube is sealed, and anhydrous toluene (5 mL) is added via syringe. The reaction mixture is heated to 80-110 °C with vigorous stirring for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford the desired N-aryl amine.

Visualizations

The following diagrams illustrate the catalytic cycles of the key reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(HNR'R'')(L2)]+Br- AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 ArAmine Ar-NR'R'' RedElim->ArAmine ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Experimental_Workflow start Start setup Assemble and Flame-Dry Schlenk Flask start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Solid Reagents: - 3-Bromo-5-(2-methoxyethoxy)pyridine - Coupling Partner - Catalyst & Ligand - Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench Reaction - Extraction - Washing monitor->workup Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 3: General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction.

Conclusion

3-Bromo-5-(2-methoxyethoxy)pyridine is a valuable and reactive building block for the synthesis of complex organic molecules. Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These transformations allow for the efficient and versatile introduction of a wide array of substituents at the 3-position of the pyridine ring. The protocols and reaction mechanisms provided in this guide serve as a foundation for researchers and scientists in drug development and other areas of chemical synthesis to effectively utilize this compound in their synthetic endeavors. While specific experimental data for this exact molecule remains sparse in the public domain, the provided information, based on closely related structures, offers a robust starting point for the design and execution of synthetic routes.

Exploratory

An In-depth Technical Guide to 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key building block in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a likely experimental protocol for its synthesis, and its applications in drug development, with a focus on its reactivity in key cross-coupling reactions.

Chemical Identity

  • IUPAC Name: 3-bromo-5-(2-methoxyethoxy)pyridine[1]

  • CAS Number: 181585-07-9[1]

  • Molecular Formula: C₈H₁₀BrNO₂[1]

  • Molecular Weight: 232.07 g/mol [1]

Synonyms

This compound is also known by several other names and identifiers:

  • 3-Bromo-5-(2-methoxy-ethoxy)-pyridine[1]

  • 5-Bromo-3-(2-methoxy-ethoxy)-pyridine[1]

  • MFCD19674031[1]

  • SCHEMBL428322[1]

  • DTXSID60444764[1]

  • AKOS013527452[1]

Physicochemical Properties

The key physicochemical properties of 3-Bromo-5-(2-methoxyethoxy)pyridine are summarized in the table below. This data is primarily computationally derived and sourced from public chemical databases.

PropertyValueSource
Molecular Weight 232.07 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 230.98949 DaPubChem[1]
Monoisotopic Mass 230.98949 DaPubChem[1]
Topological Polar Surface Area 31.4 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Storage Temperature 2-8°C (Sealed in dry)Sigma-Aldrich

Synthesis

Likely Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 3-Bromo-5-methoxypyridine.[2]

Materials:

  • 3,5-Dibromopyridine

  • 2-Methoxyethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen), slowly add 2-methoxyethanol (1.1 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-methoxyethoxide.

  • To this solution, add 3,5-dibromopyridine (1.0 equivalent).

  • Heat the reaction mixture to 70-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into a beaker of ice water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-5-(2-methoxyethoxy)pyridine.

Synthesis_of_3_Bromo_5_2_methoxyethoxypyridine Synthesis Pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine 3_5_Dibromopyridine 3,5-Dibromopyridine Product Product 3_5_Dibromopyridine->Product 2_Methoxyethanol 2-Methoxyethanol NaH Sodium Hydride (NaH) DMF DMF (Solvent) Sodium_2_methoxyethoxide Sodium_2_methoxyethoxide Sodium_2_methoxyethoxide->Product Nucleophilic Substitution (70-90°C)

Caption: Synthesis workflow for 3-Bromo-5-(2-methoxyethoxy)pyridine.

Reactivity and Applications in Drug Development

3-Bromo-5-(2-methoxyethoxy)pyridine is a valuable heterocyclic building block, primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[4] Its utility stems from the presence of a bromine atom on the pyridine ring, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Chemical Reactions

The bromine atom at the 3-position of the pyridine ring is amenable to several important transformations, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or heteroaryl substituents at the 3-position.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAAr): While less common for bromides compared to more activated halides, under forcing conditions or with highly nucleophilic reagents, the bromine atom can be displaced.

Reactivity_of_3_Bromo_5_2_methoxyethoxypyridine Key Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine Buchwald Buchwald-Hartwig Amination Buchwald_Product 3-Amino-5-(2-methoxyethoxy)pyridine Derivatives Buchwald->Buchwald_Product SNAAr Nucleophilic Aromatic Substitution SNAAr_Product 3-Substituted-5-(2-methoxyethoxy)pyridine SNAAr->SNAAr_Product Suzuki Suzuki Suzuki_Product Suzuki_Product Suzuki->Suzuki_Product Start Start Start->Buchwald R₂NH Pd Catalyst, Base Start->SNAAr Nu⁻ (e.g., RO⁻, RS⁻)

Caption: Key chemical transformations of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Role in Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in a vast array of biologically active compounds and approved drugs. The 3-bromo-5-alkoxypyridine motif, in particular, serves as a crucial starting point for the synthesis of compounds targeting a wide range of therapeutic areas. The methoxyethoxy side chain can influence the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability. The versatility of the bromine atom allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 3-position, which is a common strategy in lead optimization during the drug discovery process. While specific biological targets for 3-Bromo-5-(2-methoxyethoxy)pyridine itself are not documented, its value lies in its potential to be elaborated into more complex and potent drug candidates.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[3] Pyridine derivatives, in particular, are key building blocks in numerous approved drugs.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various arylboronic acids. The pyridine nitrogen can sometimes complicate Suzuki couplings by coordinating to the palladium catalyst, potentially leading to catalyst inhibition.[3] The protocols outlined below are designed to address these challenges and provide a reliable method for the synthesis of 3-aryl-5-(2-methoxyethoxy)pyridine derivatives.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of substituted bromopyridines, providing a comparative overview to guide reaction optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)85-9515-1875-90A common and effective system for many bromopyridines.[4]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene1001880-95Effective for challenging substrates, including some chloro- and amino-pyridines.[3]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85470-85A general procedure for various halo-aromatic rings.[3]
Pd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF (3.5:3 mL)601280-90+A ligand-free system demonstrated for trichloropyridine.[5][6]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[4] Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).[4]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-(2-methoxyethoxy)pyridine product.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-Bromo-5-(2-methoxyethoxy)pyridine - Arylboronic Acid - K3PO4 B Evacuate and Backfill with Inert Gas (x3) A->B C Add Pd(PPh3)4 Catalyst B->C D Add Dioxane and Water C->D E Heat to 90 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate and Water G->H I Extract with Ethyl Acetate (x3) H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate K->L M Purify by Column Chromatography L->M N Pure 3-aryl-5-(2-methoxyethoxy)pyridine M->N

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

References

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide a detailed protocol and guidance for the Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key intermediate in the synthesis of various biologically active molecules. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to introduce diverse amino groups at the 3-position is of significant interest in drug discovery and development.[3]

The reaction involves the coupling of an aryl or heteroaryl halide, in this case, 3-Bromo-5-(2-methoxyethoxy)pyridine, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The 2-methoxyethoxy substituent at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring. This document outlines general conditions and specific protocols that can be adapted for the successful amination of this substrate.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-Bromo-5-(2-methoxyethoxy)pyridine) to form a palladium(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Data Presentation

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction components and conditions for the amination of bromopyridines, which can serve as a starting point for the optimization of the reaction with 3-Bromo-5-(2-methoxyethoxy)pyridine.

Table 1: Recommended Reaction Components for the Buchwald-Hartwig Amination of 3-Bromo-5-(2-methoxyethoxy)pyridine

ComponentExampleTypical Loading (mol%)Rationale/Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-5A common and effective Pd(0) source.[3]
Pd(OAc)₂ (Palladium(II) acetate)1-5A stable Pd(II) source that is reduced in situ.[5]
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)2-10A bulky, electron-rich ligand effective for coupling with heteroaryl halides.[6]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)2-10Often a superior ligand for the coupling of secondary amines with aryl chlorides.[6]
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)2-10A versatile bidentate ligand.[7]
Base NaOtBu (Sodium tert-butoxide)1.2-2.0 equivalentsA strong, non-nucleophilic base, widely used and highly effective.[8]
Cs₂CO₃ (Cesium carbonate)1.5-2.5 equivalentsA milder base, suitable for substrates with base-sensitive functional groups.
K₃PO₄ (Potassium phosphate)1.5-2.5 equivalentsAnother milder inorganic base option.
Solvent Toluene0.1 - 0.5 MA common non-polar solvent for this reaction.[7]
Dioxane0.1 - 0.5 MOften used and can sometimes improve yields compared to toluene.[1]
tert-Butanol0.1 - 0.5 MCan be used as a solvent or co-solvent.

Table 2: General Reaction Conditions for the Amination of 3-Bromo-5-(2-methoxyethoxy)pyridine

ParameterRecommended RangeNotes
Temperature 80 - 110 °CHigher temperatures may be required for less reactive amines.[3]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and ligands.[7]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials and Equipment
  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon (repeat three times). Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-(2-methoxyethoxy)pyridin-3-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle

Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-5-(2-methoxyethoxy)pyridine (Ar-X) ArX->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex - HX Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Add 3-Bromo-5-(2-methoxyethoxy)pyridine,  Pd catalyst, ligand, and base to a Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon (3x). setup->inert reagents Add Reagents: - Add anhydrous solvent and amine. inert->reagents react Reaction: - Heat to 80-110 °C with stirring. reagents->react monitor Monitor Progress: - Use TLC or LC-MS. react->monitor workup Work-up: - Cool, dilute, and filter through celite. monitor->workup Upon completion extract Extraction: - Wash with water and brine. workup->extract dry Dry and Concentrate: - Dry with Na₂SO₄ and remove solvent. extract->dry purify Purification: - Perform column chromatography. dry->purify characterize Characterization: - Analyze by NMR and Mass Spectrometry. purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the amination reaction.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various partners....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various partners. This versatile building block is a key intermediate in the synthesis of novel compounds in medicinal chemistry and materials science. The following sections detail procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering tailored methods for the synthesis of a diverse range of 5-(2-methoxyethoxy)pyridine derivatives.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools, but their success is often dependent on the careful exclusion of oxygen and moisture. It is therefore recommended that all reactions are set up using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen) before use. Solvents should be anhydrous and degassed prior to use.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between 3-Bromo-5-(2-methoxyethoxy)pyridine and organoboron compounds, typically aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-Pyridines

The following table summarizes representative yields for the Suzuki-Miyaura coupling of structurally similar bromo-pyridines with various arylboronic acids. This data provides an indication of the expected yields for the coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine under similar conditions.

EntryBromo-Pyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
23-(3-bromophenyl)pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (9)PPh₃ (20)K₂CO₃THF/H₂OReflux1285
32,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃H₂O/DMF601292
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with an arylboronic acid.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-5-(2-methoxyethoxy)pyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).[1]

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between 3-Bromo-5-(2-methoxyethoxy)pyridine and an alkene, leading to the synthesis of substituted alkenes.[2][3]

Quantitative Data for Heck Reaction of an Analogous Bromo-Pyridine

The following table presents data from the Heck reaction of 3-bromo-2-methylpyridine with various alkenes, which can serve as a reference for reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.[4]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002478
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801885
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAcDMA1202072
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of 3-Bromo-5-(2-methoxyethoxy)pyridine with an alkene.[4]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

  • In a sealed tube, combine 3-Bromo-5-(2-methoxyethoxy)pyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[4]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between 3-Bromo-5-(2-methoxyethoxy)pyridine and a terminal alkyne, yielding substituted alkynes.[5][6]

Quantitative Data for Sonogashira Coupling of Analogous Bromo-Pyridines

The following table shows representative results for the Sonogashira coupling of various bromo-pyridines with terminal alkynes. These examples can guide the optimization of reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.

EntryBromo-Pyridine SubstrateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
26-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693
33-Bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT195
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with a terminal alkyne.[7]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-(2-methoxyethoxy)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with a wide range of primary and secondary amines.[8][9]

Quantitative Data for Buchwald-Hartwig Amination of an Analogous Bromo-Pyridine

The following table provides an example of the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine, which can be used as a starting point for developing conditions for 3-Bromo-5-(2-methoxyethoxy)pyridine.[10]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOBuᵗToluene80460
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine with an amine.[10]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a Schlenk flask, add sodium tert-butoxide.

  • In a separate flask, dissolve 3-Bromo-5-(2-methoxyethoxy)pyridine, the amine, tris(dibenzylideneacetone)dipalladium(0), and BINAP in anhydrous, degassed toluene.

  • Transfer the solution to the Schlenk flask containing the base under an inert atmosphere.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkyne/Alkene Coordination Ar-Pd(II)-X(L2)->Transmetalation R-M or Nu-H Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) (Intermediate) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants: 3-Bromo-5-(2-methoxyethoxy)pyridine, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Quench, Extract, Wash, Dry monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application

Application Notes and Protocols: 3-Bromo-5-(2-methoxyethoxy)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 3-Bromo-5-(2-methoxyethoxy)pyridine as a versatile building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Bromo-5-(2-methoxyethoxy)pyridine as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of selective modulators for important central nervous system (CNS) targets, exemplified by its use in the development of Metabotropic Glutamate Receptor 5 (mGluR5) modulators.

Application Note 1: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)

3-Bromo-5-(2-methoxyethoxy)pyridine is a key intermediate for the synthesis of potent and selective Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5). The bromine atom at the 3-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various alkynyl moieties. This strategy has been successfully employed to generate novel therapeutics for CNS disorders.

A prominent example is the synthesis of 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile , a potent mGluR5 NAM. The 2-methoxyethoxy group at the 5-position can influence solubility and pharmacokinetic properties of the final compound.

Quantitative Data

The biological activity of compounds derived from 3-Bromo-5-(2-methoxyethoxy)pyridine is typically assessed using in vitro functional assays. The table below summarizes the activity of the exemplary mGluR5 NAM.

Compound NameTargetAssay TypeIC50 (nM)
3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrilemGluR5Calcium Mobilization19

Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile via Sonogashira Coupling

This protocol describes a representative Sonogashira cross-coupling reaction between 3-Bromo-5-(2-methoxyethoxy)pyridine and an aryl alkyne.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • 3-ethynyl-5-fluorobenzonitrile

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask under an argon atmosphere, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF and triethylamine to the flask. The typical solvent ratio is 4:1 (THF:Et₃N).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add 3-ethynyl-5-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: mGluR5 Functional Assay - Calcium Mobilization

This protocol details a method for measuring the antagonist activity of a test compound at the mGluR5 receptor using a fluorescence-based calcium mobilization assay, often performed on a FLIPR (Fluorometric Imaging Plate Reader) instrument.[1][2][3]

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM).

  • Probenecid (if required for the cell line to prevent dye extrusion).

  • mGluR5 agonist (e.g., L-Glutamic acid or Quisqualic acid).

  • Test compound (e.g., 3-fluoro-5-[5-(2-methoxy-ethoxymethyl)-pyridin-3-ylethynyl]-benzonitrile).

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR Tetra® or equivalent instrument.

Procedure:

  • Cell Plating: Seed the HEK293-mGluR5 cells into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading: The next day, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, often containing the dye (e.g., Fluo-4 AM) and probenecid in Assay Buffer.

  • Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate compound plate. Also, prepare the agonist solution at a concentration that will yield an EC₈₀ response after addition to the cell plate.

  • Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. The instrument will first measure the baseline fluorescence of the cells. c. The instrument then adds the test compound from the compound plate to the cell plate and incubates for a predefined period (e.g., 15-30 minutes). d. Following incubation with the test compound, the instrument adds the mGluR5 agonist to the cell plate. e. Fluorescence is monitored continuously throughout the process to measure the intracellular calcium concentration.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of the test compound. The IC₅₀ value is calculated by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Visualizations

Synthetic Workflow

G A 3-Bromo-5-(2-methoxyethoxy)pyridine C Sonogashira Coupling A->C B Aryl Alkyne (e.g., 3-ethynyl-5-fluorobenzonitrile) B->C D mGluR5 NAM (3-fluoro-5-[5-(2-methoxy-ethoxymethyl)- pyridin-3-ylethynyl]-benzonitrile) C->D Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, rt Catalyst->C

Caption: Synthetic scheme for an mGluR5 NAM via Sonogashira coupling.

mGluR5 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gαq mGluR5->Gq Activates PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Glutamate Glutamate (Agonist) Glutamate->mGluR5 Activates NAM NAM (e.g., from Building Block) NAM->mGluR5 Inhibits

Caption: mGluR5 Gq-coupled signaling cascade leading to calcium release.[4][5][6][7][8]

References

Method

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-Pyridines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for performing the Sonogashira coupling reaction with 3-bromo-pyridines, a crucial transformation in the sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Sonogashira coupling reaction with 3-bromo-pyridines, a crucial transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented are compiled from established literature to ensure reliability and reproducibility.

Introduction

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] For drug development professionals, the introduction of an alkyne moiety onto a pyridine scaffold can be a key step in creating novel pharmacophores with enhanced metabolic stability or binding affinity. The pyridine nitrogen, however, can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst and inhibiting its activity.[4] Therefore, optimized protocols are essential for achieving high yields and purity.

Data Presentation

The following table summarizes various reaction conditions and yields for the Sonogashira coupling of substituted 3-bromo-pyridines with different terminal alkynes, providing a comparative overview for experimental design.

3-Bromo-Pyridine DerivativeTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromo-pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396[5][6]
2-Amino-3-bromo-pyridineCyclopropylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388[7]
2-Amino-3-bromo-pyridine1-DecynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385[7]
2-Amino-3-bromo-5-methyl-pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100393[7]
3-Bromopyridine2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.01)PPh₃CuIEt₃NEt₃N902434[8]
3-BromopyridinePropargyl alcoholNS-MCM-41-Pd (0.1)PPh₃CuIEt₃NEt₃N904865[8]
3-IodopyridinePhenylacetylene[Pd(C₃H₅)Cl]₂/Tedicyp (0.0001)TedicypCuI (5)K₂CO₃DMF1002490
3-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)NoneCs₂CO₃DMFRT2495[9]

Experimental Protocols

This section provides a detailed, generalized methodology for the Sonogashira coupling of a 3-bromo-pyridine with a terminal alkyne.

Materials and Reagents
  • 3-Bromo-pyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Reaction Setup and Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and copper(I) iodide under a counterflow of inert gas.[4][10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under the inert atmosphere, add the 3-bromo-pyridine derivative.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous amine base.[10] Stir the mixture for a few minutes until the solids have dissolved.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.[5][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10] To remove the copper catalyst, an aqueous ammonium chloride wash can be employed.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-pyridine.[6][10]

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide + R²-C≡CH - Base-H⁺X⁻ Alkyne R²-C≡CH Base Base Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow Start Start PrepVessel Prepare Reaction Vessel: Add Pd catalyst, ligand, CuI Start->PrepVessel Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) PrepVessel->Inert AddReagents Add 3-Bromo-Pyridine, Solvent, and Base Inert->AddReagents AddAlkyne Add Terminal Alkyne AddReagents->AddAlkyne Reaction Heat and Stir Reaction Mixture AddAlkyne->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up: Dilute, Wash (H₂O, Brine) Monitor->Workup Complete Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for Sonogashira coupling.

References

Application

Application of 3-Bromo-5-(2-methoxyethoxy)pyridine in Pharmaceutical Intermediate Synthesis

Introduction 3-Bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[1][2] The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The 2-methoxyethoxy group at the 5-position can influence the electronic properties of the pyridine ring and may offer a site for further modification or interaction with biological targets.

This application note details the utility of 3-Bromo-5-(2-methoxyethoxy)pyridine as a precursor in the synthesis of more complex molecules through common and powerful synthetic methodologies relevant to drug discovery and development. Specifically, we present a representative protocol for a Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[3][4]

Synthetic Utility

The bromine atom on the pyridine ring of 3-Bromo-5-(2-methoxyethoxy)pyridine makes it an excellent substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9][10]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[3][4][11]

These reactions allow for the introduction of diverse functionalities onto the pyridine core, providing access to a rich chemical space for the development of novel therapeutic agents.

Representative Application: Buchwald-Hartwig Amination

A common application for bromopyridine intermediates is the synthesis of substituted aminopyridines, which are prevalent in many kinase inhibitors and other targeted therapies. The following section provides a detailed protocol for a representative Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine with morpholine.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 3-Bromo-5-(2-methoxyethoxy)pyridine, Pd catalyst, ligand, and base to a dry Schlenk tube. evacuate 2. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. reagents->evacuate add_reagents 3. Add morpholine and anhydrous solvent via syringe. evacuate->add_reagents heat 4. Heat the reaction mixture with stirring for the specified time. add_reagents->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool filter 7. Dilute with solvent and filter through Celite. cool->filter extract 8. Perform aqueous work-up. filter->extract purify 9. Purify the crude product by column chromatography. extract->purify

Figure 1: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol

Reaction: Synthesis of 4-(5-(2-methoxyethoxy)pyridin-3-yl)morpholine

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(2-methoxyethoxy)pyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired product, 4-(5-(2-methoxyethoxy)pyridin-3-yl)morpholine.

Quantitative Data

The following table summarizes representative data for the Buchwald-Hartwig amination of a bromopyridine substrate. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 12-24 hours
Reaction Temperature 100 °C
Catalyst Loading (Pd₂(dba)₃) 2 mol%
Ligand Loading (XPhos) 4 mol%

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for reaction optimization and troubleshooting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_Ar LnP(II)(Ar)(Br) Pd0->PdII_Ar Ar-Br OA Oxidative Addition (Ar-Br) PdII_Amine [LnP(II)(Ar)(R2NH)]+Br- PdII_Ar->PdII_Amine R2NH Amine_Coord Amine Coordination (R2NH) PdII_Amido LnP(II)(Ar)(NR2) PdII_Amine->PdII_Amido -HBr Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) PdII_Amido->Product RE Reductive Elimination

References

Method

Application Notes: Heck Reaction Conditions for 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsatur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] This reaction is instrumental in the synthesis of substituted alkenes, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]

3-Bromo-5-(2-methoxyethoxy)pyridine is a valuable heterocyclic building block in drug discovery. The pyridine core is a common feature in bioactive molecules, and the alkoxy substituent can influence solubility and metabolic stability. The Heck reaction provides a powerful method for further functionalizing this scaffold by introducing vinyl groups at the 3-position.

This document provides an overview of typical conditions and detailed protocols applicable to the Heck coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine, based on established procedures for similar 3-bromopyridine and electron-deficient aryl bromide substrates.[5][6]

Reaction Scheme

The general scheme for the Heck reaction of 3-Bromo-5-(2-methoxyethoxy)pyridine is shown below:

General Heck Reaction Scheme

Figure 1: General Heck reaction of 3-Bromo-5-(2-methoxyethoxy)pyridine with a generic alkene (R-CH=CH₂).

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[1] The catalyst loading is typically low, ranging from 1-5 mol%.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Triphenylphosphine (PPh₃) is widely used.[5] For electron-deficient heteroaryl halides, the use of electron-rich and bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) can be beneficial.[5][7]

  • Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the reaction.[5] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[8] The choice of base can significantly impact the reaction rate and yield.[5]

  • Solvent: High-boiling point, polar aprotic solvents are typically used to ensure the solubility of reagents and to achieve the necessary reaction temperatures.[8] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are common choices.[8]

  • Temperature: Elevated temperatures, generally between 80 °C and 140 °C, are required to drive the reaction to completion.[5][7] The optimal temperature depends on the reactivity of the specific substrates and the thermal stability of the catalyst.[5]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates (e.g., n-butyl acrylate) and styrenes, are highly effective coupling partners.[1][5] An excess of the alkene (typically 1.2–1.5 equivalents) is often used to ensure complete consumption of the aryl bromide.

Data Presentation: Typical Heck Reaction Conditions

The following table summarizes common conditions for the Heck reaction of various bromopyridines and related aryl bromides, which can be used as a starting point for optimizing the reaction of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventAlkene (equiv)Temp (°C)Time (h)Ref
Pd(OAc)₂ (2%)PPh₃ (4%)Et₃N (1.5)DMFStyrene (1.5)100-12012-24[5]
Pd(OAc)₂ (1%)P(o-tolyl)₃ (2%)NaOAc (2.0)NMPn-Butyl Acrylate (1.2)120-14016-24[5]
Pd(OAc)₂ (1%)NHC Salt (2%)K₂CO₃ (2.0)DMF/H₂OStyrene (1.5)804[7][9]
Pd(OAc)₂ (10%)NoneK₂CO₃ (3.0)TolueneStyrene (3.0)1301[6]
Pd(OAc)₂ (2%)NoneK₂CO₃ (2.0)DMFStyrene (1.0)6012[10]

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the target substrate. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Coupling with n-Butyl Acrylate

This protocol is adapted from standard procedures for the coupling of aryl bromides with acrylate esters.[5]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(2-methoxyethoxy)pyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Using syringes, add anhydrous NMP, followed by triethylamine and n-butyl acrylate.

  • Place the flask in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling with Styrene

This protocol provides a general method for the coupling of an aryl bromide with styrene.[5]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Add 3-Bromo-5-(2-methoxyethoxy)pyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate to a dry Schlenk flask with a stir bar.

  • Seal the flask, then evacuate and backfill with inert gas three times.[5]

  • Add anhydrous DMF and styrene to the flask via syringe.[5]

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid via flash column chromatography to obtain the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for setting up a Heck reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Substrate, Catalyst, Ligand, Base) B 2. Seal Flask & Purge (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Liquids (Solvent, Alkene) B->C D 4. Heat & Stir (e.g., 80-140°C, 4-24h) C->D E 5. Monitor Progress (TLC, LC-MS, GC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Product H->I

Caption: General workflow for the Heck reaction.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction, starting from a Pd(0) active species.

G pd0 Pd(0)L₂ oa Oxidative Addition pd2_aryl R-Pd(II)L₂-X oa->pd2_aryl coord Alkene Coordination pi_complex π-Complex coord->pi_complex insert Syn-Carbopalladation (Migratory Insertion) pi_complex->insert sigma_complex σ-Alkyl Pd(II) Complex insert->sigma_complex elim Syn-β-Hydride Elimination sigma_complex->elim product_complex Product π-Complex elim->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim product Product product_complex->product reductive_elim->pd0 hbx [Base-H]⁺X⁻ reductive_elim->hbx aryl_halide R-X (Aryl Bromide) aryl_halide->oa alkene Alkene alkene->coord base Base base->reductive_elim

Caption: Catalytic cycle of the Heck reaction.

References

Application

Application Notes and Protocols for the Synthesis of Bipyridyl Compounds using 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction Bipyridyl compounds are a cornerstone in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and rig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridyl compounds are a cornerstone in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and rigid scaffold. They are integral components of numerous clinically approved drugs and serve as essential ligands in various catalytic systems. The synthesis of functionalized bipyridyls is, therefore, of significant interest to the scientific community. This document provides detailed protocols for the synthesis of bipyridyl compounds utilizing 3-Bromo-5-(2-methoxyethoxy)pyridine as a key building block. The methoxyethoxy side chain can enhance solubility and offers a potential site for further functionalization, making this precursor particularly valuable in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryl and hetero-biaryl compounds.[1] This method is highlighted in the following protocols due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acid and ester coupling partners.[1]

Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine

The starting material, 3-Bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9), is commercially available from various suppliers.[2][3] Its synthesis can be achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine with 2-methoxyethanol in the presence of a suitable base.

General Workflow for Bipyridyl Synthesis

The synthesis of bipyridyl compounds from 3-Bromo-5-(2-methoxyethoxy)pyridine typically follows a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A 3-Bromo-5-(2-methoxyethoxy)pyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) A->C B Pyridyl Boronic Acid / Ester B->C D Crude Bipyridyl Product C->D Reaction Work-up E Purified Bipyridyl Compound D->E Purification (e.g., Column Chromatography)

General workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with a generic pyridyl boronic acid. Optimization may be required for specific substrates.[1][4]

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Pyridyl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-(2-methoxyethoxy)pyridine, the pyridyl boronic acid/ester, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]

  • Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bipyridyl compound.

Data Presentation

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromopyridine derivatives, which can be adapted for reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.

Catalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[1]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018Varies[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854Varies[1]
Pd₂(dba)₃ / Tri(p-tolyl)phosphineKF1,4-Dioxane11012-2474-82[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination Start R¹-Br (3-Bromo-5-(2-methoxyethoxy)pyridine) Boronic R²-B(OR)₂ (Pyridyl Boronic Acid) Base Base

Suzuki-Miyaura catalytic cycle.

Safety Precautions

  • Palladium catalysts are flammable and may be toxic. Handle in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The use of 3-Bromo-5-(2-methoxyethoxy)pyridine in Suzuki-Miyaura cross-coupling reactions provides a reliable and adaptable route for the synthesis of novel bipyridyl compounds. The protocols and data presented here serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the development of new molecules with potential therapeutic or technological applications.

References

Method

Application Notes and Protocols: The Role of 3-Bromo-5-(2-methoxyethoxy)pyridine in the Development of Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique structural features, including the reactive bromine atom and the solubilizing methoxyethoxy group, make it a valuable intermediate in the development of novel antitumor agents, particularly kinase inhibitors. This document provides an overview of its application, synthesis protocols for derivative compounds, and the biological activities of the resulting molecules.

While direct antitumor activity of 3-Bromo-5-(2-methoxyethoxy)pyridine itself has not been extensively reported, its significance lies in its role as a key intermediate for creating more complex molecules that exhibit potent anticancer properties. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth, proliferation, and survival. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. 3-Bromo-5-(2-methoxyethoxy)pyridine provides a versatile platform for the synthesis of kinase inhibitors through various cross-coupling reactions, where the bromine atom can be substituted with different aromatic or heterocyclic groups to generate a library of compounds for biological screening.

One notable application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have been investigated as potent inhibitors of various protein kinases.

Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative

The following protocol describes the synthesis of a potential antitumor agent starting from 3-Bromo-5-(2-methoxyethoxy)pyridine. This multi-step synthesis involves the introduction of an amino group, followed by the construction of the fused pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-dichloro-5-((5-(2-methoxyethoxy)pyridin-3-yl)amino)pyrimidine

This procedure outlines a key step in the synthesis of a kinase inhibitor core structure.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • 2,4,5-trichloropyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add 3-bromo-5-(2-methoxyethoxy)pyridine (1.0 eq), 2,4,5-trichloropyrimidine (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite and wash with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-dichloro-5-((5-(2-methoxyethoxy)pyridin-3-yl)amino)pyrimidine.

This intermediate can then undergo further reactions, such as nucleophilic substitution of the chloro groups, to generate a diverse range of potential kinase inhibitors.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for utilizing 3-Bromo-5-(2-methoxyethoxy)pyridine in the creation of a kinase inhibitor scaffold.

G cluster_0 Synthesis of Kinase Inhibitor Precursor cluster_1 Further Derivatization Start 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction1 Buchwald-Hartwig Amination Start->Reaction1 Reagent1 2,4,5-Trichloropyrimidine Reagent1->Reaction1 Intermediate1 2,4-dichloro-5-((5-(2-methoxyethoxy)pyridin-3-yl)amino)pyrimidine Reaction1->Intermediate1 Intermediate1_ref Kinase Inhibitor Precursor Reaction2 Nucleophilic Aromatic Substitution Intermediate1_ref->Reaction2 Reagent2 Various Nucleophiles (e.g., Amines) Reagent2->Reaction2 FinalProduct Library of Potential Kinase Inhibitors Reaction2->FinalProduct G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Kinase Inhibitor (Derived from 3-Bromo-5-(2-methoxyethoxy)pyridine) Inhibitor->Kinase Inhibits

Application

Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 3-Bromo-5-(2-methoxyethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles are prevalent scaffolds. The pyridine moiety, a key structural element in numerous pharmaceuticals, often requires functionalization through C-N bond formation. This document provides an overview and generalized protocols for the metal-catalyzed cross-coupling of amines with 3-Bromo-5-(2-methoxyethoxy)pyridine , a versatile building block for the synthesis of novel substituted pyridines.

General Reaction Scheme

The metal-catalyzed C-N bond formation with 3-Bromo-5-(2-methoxyethoxy)pyridine and a generic primary or secondary amine (HNR¹R²) can be represented by the following scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 3-Bromo-5-(2-methoxyethoxy)pyridine plus1 + catalyst Metal Catalyst (Pd or Cu) reactant1->catalyst reactant2 Amine (HNR¹R²) reactant2->catalyst ligand Ligand product N-substituted-5-(2-methoxyethoxy)pyridin-3-amine catalyst->product base Base solvent Solvent plus2 + side_product Byproducts

Caption: General scheme for metal-catalyzed C-N coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, known for its high functional group tolerance and broad substrate scope.[1] A typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the active catalyst.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common practices for the Buchwald-Hartwig amination of bromopyridines and should be optimized for the specific amine substrate.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.4 equivalents relative to palladium).

  • Add the base (1.5-3.0 equivalents) to the reaction vessel.

  • Under an inert atmosphere, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-(2-methoxyethoxy)pyridin-3-amine.

Hypothetical Data for Buchwald-Hartwig Amination

The following table presents hypothetical data for the coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with various amines to illustrate potential reaction parameters and outcomes. Note: This data is for illustrative purposes only and is not derived from experimental results.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4.8)NaOt-Bu (2.0)Toluene1001285
2MorpholinePd(OAc)₂ (3)SPhos (6.6)K₃PO₄ (2.5)Dioxane1101878
3n-ButylaminePd₂(dba)₃ (1.5)BINAP (3.6)Cs₂CO₃ (3.0)THF802465

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While it often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods, it offers a more cost-effective alternative.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common practices for the Ullmann condensation of aryl halides and should be optimized for the specific amine substrate.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine

  • Amine (primary or secondary)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (optional but often beneficial)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Sealed tube or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed tube or round-bottom flask, add the copper catalyst (5-20 mol%) and the ligand (10-40 mol%), if used.

  • Add the base (2.0-3.0 equivalents).

  • Under an inert atmosphere, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equivalent) and the amine (1.2-2.0 equivalents).

  • Add the solvent via syringe.

  • Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Data for Ullmann Condensation

The following table presents hypothetical data for the Ullmann condensation of 3-Bromo-5-(2-methoxyethoxy)pyridine with various amines. Note: This data is for illustrative purposes only and is not derived from experimental results.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1202470
2MorpholineCu₂O (15)NoneCs₂CO₃ (2.5)NMP1403655
3ImidazoleCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF1302460

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a metal-catalyzed C-N coupling reaction.

G start Reaction Setup (Inert Atmosphere) reagents Add Reactants: - 3-Bromo-5-(2-methoxyethoxy)pyridine - Amine start->reagents catalyst_system Add Catalyst System: - Metal Precursor (Pd or Cu) - Ligand - Base reagents->catalyst_system solvent Add Anhydrous Solvent catalyst_system->solvent heating Heat and Stir (Monitor Progress via TLC/LC-MS) solvent->heating workup Aqueous Workup (Extraction & Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for C-N coupling reactions.

Conclusion

While specific, reproducible examples for the C-N coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine are not prevalent in the searched literature, the generalized protocols for Buchwald-Hartwig amination and Ullmann condensation provided herein serve as a robust starting point for the synthesis of novel N-substituted-5-(2-methoxyethoxy)pyridin-3-amines. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for the development and optimization of specific synthetic routes tailored to their amine of interest. Careful screening of catalysts, ligands, bases, solvents, and temperatures will be crucial for achieving high yields and purity of the desired products.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki reaction with 3-Bromo-5-(2-methoxyethoxy)pyridine, presented in a question-and-answer format.

Question 1: I am observing very low or no yield in my reaction. What are the primary causes and how can I troubleshoot this?

Answer:

Low to no product formation is a frequent challenge, often stemming from several factors related to the electron-rich nature of the pyridine substrate and potential catalyst inhibition. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is conducted under a consistently inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Quality: Verify the purity and integrity of your starting materials. Boronic acids can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure the base is anhydrous and finely powdered.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Typically, temperatures between 80-110 °C are effective for bromopyridines.[2]

Systematic Optimization: If initial checks do not resolve the issue, a systematic screening of reaction parameters is recommended. The following workflow can guide your optimization efforts.

Troubleshooting_Suzuki_Reaction start Low or No Yield check_reagents Step 1: Verify Reagent Quality - 3-Bromo-5-(2-methoxyethoxy)pyridine - Boronic Acid/Ester - Catalyst & Ligand - Base & Solvent start->check_reagents Begin check_conditions Step 2: Check Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Stirring Rate check_reagents->check_conditions Reagents OK analyze_byproducts Step 3: Analyze for Side Products - Protodeboronation - Homocoupling - Dehalogenation check_conditions->analyze_byproducts Conditions OK optimize Step 4: Systematic Optimization - Screen Catalysts/Ligands - Screen Bases - Screen Solvents - Adjust Temperature analyze_byproducts->optimize Side Products Identified or No Obvious Issue success Improved Yield optimize->success

Caption: A logical workflow for diagnosing and resolving low yield issues.

Question 2: I am observing significant formation of side products, such as the homocoupling of my boronic acid and/or dehalogenation of the starting material. How can I minimize these?

Answer:

Side product formation is often indicative of suboptimal reaction kinetics or the presence of oxygen.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue.[1]

    • Recommendation: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider switching to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[2] Ensure your base is not overly harsh and that the reaction is properly degassed.

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]

    • Recommendation: Thoroughly degas all reagents and solvents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.

  • Dehalogenation (Hydrodebromination): This involves the replacement of the bromine atom with hydrogen.

    • Recommendation: This can be favored by slow reaction kinetics. Switching to a more active catalyst system (e.g., using Buchwald ligands like SPhos or XPhos) to accelerate the desired cross-coupling can often suppress this side reaction.

Question 3: My reaction is stalling, and I see unreacted starting material even after extended reaction times. What should I try?

Answer:

Reaction stalling can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands can stabilize the active palladium species and sterically hinder coordination of the pyridine nitrogen.[4]

  • Insufficient Reactivity: The chosen conditions may not be forcing enough.

    • Recommendation: Increase the reaction temperature in increments of 10-20 °C. Consider switching to a stronger base, such as K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[4] You could also consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine?

A1: There is no single "best" system, as the optimal choice can depend on the specific boronic acid used. However, for electron-rich heteroaryl bromides like this one, certain systems tend to perform better. A good starting point is often Pd(PPh₃)₄. For more challenging couplings or to improve yields, systems using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are highly recommended.[4] Ligands like dppf in the form of Pd(dppf)Cl₂ can also be very effective.

Q2: How do I choose the right base for my reaction?

A2: The base is critical for activating the boronic acid. The choice can significantly impact the yield. For challenging couplings involving pyridines, inorganic bases are generally preferred.

  • K₃PO₄ (Potassium Phosphate): Often an excellent choice for difficult couplings, providing good yields.[5][6]

  • Cs₂CO₃ (Cesium Carbonate): A strong base that can be very effective, though more expensive.

  • K₂CO₃/Na₂CO₃ (Potassium/Sodium Carbonate): Milder bases that are effective in many standard Suzuki reactions and are a good first choice for optimization.[3]

Q3: What is the best solvent system to use?

A3: A mixture of an organic solvent and water is typically optimal for Suzuki reactions of bromopyridines. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.[5]

  • Common Systems: 1,4-Dioxane/Water or Toluene/Water (often in a 4:1 or 5:1 ratio) are widely used and effective.[3][5]

  • Anhydrous Conditions: While less common, in cases of severe protodeboronation, completely anhydrous conditions with an organic-soluble base might be explored.

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of various bromopyridine derivatives, which can serve as a guide for optimizing the reaction of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Table 1: Comparison of Catalyst/Ligand Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)SubstrateYield (%)Reference Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90182-Bromo-3-methylpyridine75-85A common and reliable starting point.[3]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene100183-Amino-2-chloropyridine-Buchwald ligand system, good for electron-rich substrates.[3]
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)Toluene/Dioxane (4:1)854General halo-aromatics-Often provides good yields with shorter reaction times.[3]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene/H₂O10012-242-Bromopyridine derivativesModerate-GoodA classic and cost-effective system.

Table 2: Comparison of Bases for Suzuki Coupling of Bromopyridines

Catalyst SystemBase (equiv.)SolventTemp (°C)Time (h)SubstrateYield (%)Reference Notes
Pd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)90185-Bromo-2-methylpyridin-3-amineModerate-GoodK₃PO₄ is often effective for pyridines with amine groups.[6]
Pd(dppf)Cl₂K₂CO₃ (2.0)Dimethoxyethane8025-Bromo-1-ethyl-1H-indazoleHighK₂CO₃ is a milder, yet effective base.
Pd(OAc)₂/SPhosNa₃PO₄ (2.0)Toluene/H₂O (10:1)10016-242-BromopyridineLow (in this case)Base choice is critical and substrate-dependent.
Pd(PPh₃)₄ (3)Cs₂CO₃ (2.0)Dioxane801.52-Chloropyridine96Cs₂CO₃ can be highly effective for less reactive halides.[7]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine with a generic arylboronic acid.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

Experimental_Workflow setup 1. Reaction Setup - Add solids (Bromopyridine, Boronic Acid, Base) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (repeat 3x). setup->inert reagents 3. Add Liquid Reagents - Add degassed solvent. - Add catalyst under positive inert gas pressure. inert->reagents reaction 4. Reaction - Heat to 80-100 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. reagents->reaction workup 5. Work-up - Cool to RT. - Dilute with organic solvent (e.g., EtOAc). - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Finally, under a positive flow of inert gas, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

References

Optimization

Technical Support Center: Purification of 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction Products

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(2-met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine?

A1: Based on the common synthetic route from 3,5-dibromopyridine and 2-methoxyethanol, the most likely impurities are:

  • Unreacted 3,5-dibromopyridine: The starting material for the substitution reaction.

  • Unreacted 2-methoxyethanol: The alcohol used for the etherification.

  • Di-substituted byproduct (3,5-di(2-methoxyethoxy)pyridine): Although typically a minor byproduct, it can form under certain reaction conditions.

  • Solvent residues: Depending on the reaction and work-up conditions, solvents like DMF or THF may be present.

Q2: My 3-Bromo-5-(2-methoxyethoxy)pyridine is showing significant tailing during silica gel column chromatography. What could be the cause and how can I fix it?

A2: Tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.

  • Solution 1: Use a basic modifier in your eluent. Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et3N), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Solution 2: Use neutralized silica gel. You can prepare this by washing the silica gel with a dilute solution of a base (like triethylamine in your eluent) before packing the column.

  • Solution 3: Consider an alternative stationary phase. If tailing persists, alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

Q3: I am struggling to separate 3-Bromo-5-(2-methoxyethoxy)pyridine from unreacted 3,5-dibromopyridine by column chromatography. What can I do?

A3: While these two compounds have different polarities, separation can sometimes be challenging if the conditions are not optimal.

  • Optimize your solvent system: The polarity of your eluent is crucial. 3,5-dibromopyridine is less polar than the product. Start with a low polarity eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation (ΔRf > 0.2) between the two spots. An ideal Rf for your product on the TLC plate is around 0.25-0.35 for good separation on the column.

  • Use a longer column: Increasing the length of your silica gel column can improve the separation of closely eluting compounds.

  • Gradient elution: Start with a low polarity mobile phase to elute the 3,5-dibromopyridine first, then gradually increase the polarity to elute your desired product.

Q4: Can I purify 3-Bromo-5-(2-methoxyethoxy)pyridine by recrystallization? What solvents should I try?

A4: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system.

  • Solvent Screening: Start by testing the solubility of your crude product in various solvents at room temperature and upon heating. Good single solvents for bromo-aromatic compounds often include ethanol, isopropanol, or toluene.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly. A hexane/ethyl acetate or hexane/dichloromethane mixture could be a good starting point.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Product does not elute from the column. Eluent polarity is too low.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Product is degrading on the silica gel.Use neutralized silica gel or add triethylamine to the eluent. Consider using alumina as the stationary phase.
Product elutes with the solvent front. Eluent polarity is too high.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes).
Poor separation of product and impurities. Inappropriate solvent system.Perform a thorough TLC analysis to find an optimal solvent system that provides good separation.
Column is overloaded.Use a larger column or load less crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Recrystallization Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. Too much solvent was used.Gently evaporate some of the solvent to increase the concentration and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
Oiling out instead of crystallization. The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution above its melting point.Use a lower boiling point solvent or a mixed solvent system. Allow the solution to cool more slowly.
Impurities are preventing crystallization.Try purifying by column chromatography first to remove the bulk of the impurities.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
The product is significantly soluble in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (30-50 g for 1 g of crude material) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude 3-Bromo-5-(2-methoxyethoxy)pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes containing 0.1% triethylamine).[1]

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexanes) to elute the desired product.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-5-(2-methoxyethoxy)pyridine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small volume of a test solvent and observe the solubility at room temperature.

    • If it is insoluble at room temperature, heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Test several solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find the optimal one.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise while hot until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or in a desiccator.

Data Presentation

The following table provides typical parameters for the purification of compounds similar to 3-Bromo-5-(2-methoxyethoxy)pyridine. These should be used as a starting point for optimization.

Purification MethodParameterTypical Value/SystemExpected Purity
Silica Gel Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)>98%
Mobile PhaseHexanes/Ethyl Acetate gradient (e.g., 5% to 20% EtOAc) with 0.1% Et3N
Typical Rf of Product~0.3 in 15% EtOAc/Hexanes (estimated)
Recrystallization Solvent SystemEthanol, Isopropanol, or Hexane/Ethyl Acetate mixture>99%
Expected Yield60-80% (dependent on crude purity)

Visualizations

Purification_Workflow crude Crude Reaction Mixture tlc TLC Analysis crude->tlc Evaluate Purity column Column Chromatography tlc->column Optimize Eluent recrystal Recrystallization tlc->recrystal Select Solvent pure_product Pure Product column->pure_product Isolate Fractions impurities Impurities column->impurities recrystal->pure_product Isolate Crystals recrystal->impurities

Caption: General workflow for the purification of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Caption: Troubleshooting logic for purification issues.

References

Optimization

Technical Support Center: Catalyst Selection for 3-Bromo-5-(2-methoxyethoxy)pyridine Coupling Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for palladium-catalyzed cross-coupling reactions wit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for palladium-catalyzed cross-coupling reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for 3-Bromo-5-(2-methoxyethoxy)pyridine?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds in pharmaceutical and materials science.[1][2][3]

Q2: What are the main challenges when using 3-Bromo-5-(2-methoxyethoxy)pyridine in cross-coupling reactions?

A2: The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and reduced reaction yields.[3]

  • Substrate Reactivity: The electron-donating nature of the 2-methoxyethoxy group can make the C-Br bond less reactive towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4]

Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?

A3: Employing bulky, electron-rich phosphine ligands is an effective strategy. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[3]

Q4: What general precautions should I take to ensure a successful coupling reaction?

A4: To minimize side reactions and ensure reproducibility, it is crucial to:

  • Maintain an Inert Atmosphere: Use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation and unwanted side reactions like homocoupling.

  • Use Anhydrous Solvents: For reactions sensitive to water, such as those involving boronic acids, ensure that anhydrous solvents are used to prevent side reactions like protodeboronation.[3]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Catalyst Inhibition Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center from the pyridine nitrogen.[3]
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium precursors and ligands. More electron-rich ligands can facilitate this step.[3]
Side Reactions For Suzuki reactions, use anhydrous solvents and consider boronic esters to minimize protodeboronation. For all couplings, ensure thorough degassing to prevent homocoupling.[3]
Inactive Catalyst Use a fresh batch of catalyst and ensure proper storage conditions. Consider using a pre-catalyst for more reliable activation.[5]
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF) to find the optimal combination for your specific coupling partners.[5][6]

Data Presentation: Catalyst Systems for Analogous Bromopyridine Couplings

Suzuki-Miyaura Coupling of Substituted Bromopyridines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to GoodFor 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[7][8]
PdCl₂(dppf)dppfNa₂CO₃/K₂CO₃DMENot SpecifiedNot SpecifiedLow (17%)For a 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative.[9]
XPhosPdG2XPhosNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent (67-89%)For 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids.[9]
Pd(OAc)₂PPh₃K₂CO₃THF/H₂ONot SpecifiedNot SpecifiedNot SpecifiedFor 3-(3-bromophenyl)pyridine with arylboronic acid.[1]
Buchwald-Hartwig Amination of Bromopyridines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80460For 2-bromo-6-methyl pyridine with cyclohexane-1,2-diamine.[10]
Pd(OAc)₂dpppNaOBuᵗToluene80Not Specified55-98For 2-halopyridines with volatile amines.[11]
[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneNot SpecifiedNot SpecifiedGoodFor bromobenzene with various secondary amines.[12][13]
Sonogashira Coupling of Bromopyridines
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003Good (up to 96%)For 2-amino-3-bromopyridines with terminal alkynes.[14]
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRoom Temp16HighFor 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes.[15]
[PdCl₂(PPh₃)₂]CuIEt₃NNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral procedure for Sonogashira coupling.[16]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[8]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄) (1.5 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 85-95 °C for 15 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general procedure adapted from the amination of 2-bromopyridines.[10][11]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOBuᵗ) (1.4 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and remove the solvent under reduced pressure.

  • Purification: Recrystallize or purify the product by flash column chromatography.

Representative Sonogashira Coupling Protocol

This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[14]

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes. Then, add 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N) as the base.

  • Reaction: Heat the mixture to 100 °C for 3 hours, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate. Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add reagents & catalyst to a dry flask inert 2. Establish inert atmosphere (Ar/N2) prep->inert solvent 3. Add degassed solvent inert->solvent react 4. Heat and stir (monitor by TLC/LC-MS) solvent->react workup 5. Cool, quench, and extract react->workup purify 6. Purify by chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide R-X OA_label Oxidative Addition PdII_alkoxide R-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Base Base_label Base Activation PdII_aryl R-Pd(II)L2-R' PdII_alkoxide->PdII_aryl R'-B(OR)2 TM_label Transmetalation PdII_aryl->Pd0 R-R' RE_label Reductive Elimination Troubleshooting_Logic start Low or No Yield catalyst Catalyst Issues? start->catalyst conditions Reaction Conditions? catalyst->conditions No inhibition Change to bulky ligand (e.g., SPhos, XPhos) catalyst->inhibition Yes side_reactions Side Reactions? conditions->side_reactions No temp_base Screen temperature, base, and solvent conditions->temp_base Yes degas Ensure thorough degassing side_reactions->degas Yes inactive Use fresh catalyst or pre-catalyst inhibition->inactive anhydrous Use anhydrous solvents (for Suzuki) degas->anhydrous

References

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-(2-methoxyethoxy)pyridine

Welcome to the technical support center for the cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and tro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of derivatives of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any product formation in my Suzuki-Miyaura coupling reaction with 3-Bromo-5-(2-methoxyethoxy)pyridine. What are the likely causes?

A1: A complete lack of product formation in a Suzuki-Miyaura reaction can stem from several factors. The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to catalyst inhibition.[1] Additionally, ensure your boronic acid or ester is not degraded and that your reaction is performed under strictly anaerobic conditions. The choice of base and solvent is also critical for this substrate.

Q2: My Buchwald-Hartwig amination of 3-Bromo-5-(2-methoxyethoxy)pyridine is giving low yields. How can I improve it?

A2: Low yields in Buchwald-Hartwig aminations with this substrate are often due to an inappropriate choice of base or ligand. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often effective.[2] The ligand choice is also crucial; consider using bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[3][4] Reaction temperature and time are also key parameters to optimize.

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. What can be done to minimize this side product?

A3: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[5] To mitigate this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. You might also consider using a copper-free Sonogashira protocol.[5]

Q4: In my Heck coupling reaction, I am seeing a mixture of regioisomers. How can I control the regioselectivity?

A4: Achieving high regioselectivity in Heck couplings can be challenging. The choice of ligand and additives can significantly influence the outcome. For terminal olefins, the electronic and steric properties of the phosphine ligand can direct the regioselectivity. The choice of base and solvent can also play a role in controlling which isomer is favored.

Troubleshooting Guides

Low to No Yield

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yields

start Low/No Yield catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base solvent Screen Solvents base->solvent temp Adjust Temperature solvent->temp reagents Check Reagent Quality temp->reagents atmosphere Ensure Inert Atmosphere reagents->atmosphere end Improved Yield atmosphere->end setup Reaction Setup (Flask, Reagents) inert Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up and Extraction monitor->workup purify Purification workup->purify product Isolated Product purify->product Coupling Cross-Coupling Optimization Substrate Substrate: 3-Bromo-5-(2-methoxyethoxy)pyridine Coupling->Substrate Catalyst Catalyst System (Pd Source + Ligand) Coupling->Catalyst Base Base (Type & Strength) Coupling->Base Solvent Solvent (Polarity & Aprotic/Protic) Coupling->Solvent Temp Temperature Coupling->Temp Yield Yield & Purity Catalyst->Yield Base->Yield Solvent->Yield Temp->Yield

References

Optimization

Troubleshooting low conversion rates in 3-bromopyridine coupling reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particul...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during 3-bromopyridine coupling reactions.

General Troubleshooting

Low or no product yield is a common challenge in cross-coupling reactions involving 3-bromopyridine. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are frequent underlying issues.[1] Key areas to investigate include the choice of catalyst and ligand, reaction conditions (base, solvent, temperature), reagent quality, and the maintenance of an inert atmosphere.[1]

Frequently Asked Questions (FAQs) - General

Q1: My 3-bromopyridine coupling reaction has a low yield. What are the first things I should check?

A1: Start by verifying the following:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure that your solvents were properly degassed and that a consistently inert atmosphere (argon or nitrogen) was maintained throughout the reaction.[1][2] Inadequate inerting can lead to catalyst deactivation and promote side reactions.[2]

  • Reagent Quality: The purity of 3-bromopyridine, your coupling partner (e.g., boronic acid, amine), and the dryness of the solvent are critical. Impurities can poison the catalyst.[1] For Suzuki reactions, ensure the stability of the boronic acid, as protodeboronation can be a significant side reaction.[3]

  • Reaction Temperature: Suboptimal temperatures can lead to slow reaction rates. If the reaction is sluggish, consider incrementally increasing the temperature.[4]

Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating out of the solution, leading to a loss of catalytic activity. This can happen if the catalytic cycle is slow, which can be caused by inhibition from the pyridine nitrogen.

  • Prevention Strategies:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can stabilize the Pd(0) center and prevent aggregation.[1][3]

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes help to keep the catalyst in the solution.

Q3: How can I minimize side reactions like hydrodehalogenation (debromination)?

A3: Hydrodehalogenation, the replacement of bromine with hydrogen, is a common side reaction.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[1]

  • Prevention Strategies:

    • Choice of Base: For Suzuki couplings, avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.[1]

    • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

    • Reagent Purity: Ensure reagents are free from impurities that could act as hydride sources.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with 3-bromopyridine, challenges such as catalyst inhibition by the pyridine nitrogen can arise.[3]

FAQs - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of 3-bromopyridine is not working. What are the most critical components to optimize?

A1: For challenging substrates like 3-bromopyridine, the catalyst system and base are paramount.

  • Catalyst and Ligand: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Employing bulky phosphine ligands like SPhos, XPhos, and RuPhos can shield the palladium and prevent this coordination.[3]

  • Base Selection: The choice of base is crucial for the transmetalation step. For difficult couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] Ensure the base is finely powdered to maximize its reactivity.[2]

Q2: I am observing significant protodeboronation of my boronic acid. How can I address this?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be promoted by the presence of water.[2]

  • Mitigation Strategies:

    • Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[2][5]

    • Ensure the reaction is thoroughly degassed.[2]

    • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O901295
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O901292
35-Bromo-2-methylpyridin-3-amine3-Fluorophenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O901288
46-bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Dioxane/H₂O (4:1)80-9012-24>90 (expected)
53-Amino-5-bromopyridinePhenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O (4:1)901295

Note: This data is compiled from literature reports on structurally similar aminobromopyridines and serves as a guide for optimization.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization: Suzuki-Miyaura Troubleshooting Workflow

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Purity, Dryness) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System Start->Optimize_Catalyst If basics are okay Check_Inert->Optimize_Catalyst Atmosphere OK Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Side_Reaction Side Reactions Observed? (e.g., Debromination) Optimize_Temp->Side_Reaction Success Improved Conversion Side_Reaction->Success No Address_Side_Reaction Change Base (e.g., K3PO4) Adjust Solvent System Side_Reaction->Address_Side_Reaction Yes Address_Side_Reaction->Optimize_Catalyst Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 3-Br-Py Inactive_Complex Inactive Pyridine-Pd Complex (Catalyst Deactivation) Pd0->Inactive_Complex Coordination with Pyridine lone pair PdII_Aryl L-Pd(II)(Py)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + Amine PdII_Amine [L-Pd(II)(Py)(Amine)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Py)(Amido) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Product (Aryl-Amine) Reduct_Elim->Product Sonogashira_Workflow Start Start: Prepare Schlenk Flask Add_Solids Add 3-Br-Py, Pd Catalyst, and CuI under Inert Gas Start->Add_Solids Inert Evacuate and Backfill with Ar/N2 (3x) Add_Solids->Inert Add_Liquids Add Degassed Solvent, Amine Base, and Alkyne Inert->Add_Liquids React Stir at RT or Heat (e.g., 50-100 °C) Add_Liquids->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Filter through Celite and Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Troubleshooting

Technical Support Center: Removal of Palladium Catalyst from 3-Bromo-5-(2-methoxyethoxy)pyridine Reaction Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual pal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 3-Bromo-5-(2-methoxyethoxy)pyridine.

Troubleshooting Guides

The removal of palladium catalysts from reaction mixtures containing pyridine derivatives can be challenging due to the strong coordination of the pyridine nitrogen to the palladium center, forming stable, soluble complexes.[1][2] This guide provides a systematic approach to troubleshooting common issues.

Issue 1: High Levels of Residual Palladium After Standard Work-up

Primary Cause: The Lewis basic nitrogen in the pyridine ring of 3-Bromo-5-(2-methoxyethoxy)pyridine can form a stable chelate with the palladium catalyst, keeping it in solution during aqueous extraction.

Solutions:

  • Employ a Palladium Scavenger: Solid-supported scavengers have a high affinity for palladium and can effectively remove it from the reaction mixture. Thiol-functionalized silica gels are particularly effective for various palladium species.[3][4]

  • Activated Carbon Treatment: While often cost-effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[3]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method, leaving the palladium impurities in the mother liquor.

  • Chromatography: Column chromatography can separate the product from the palladium catalyst, although it may not be ideal for large-scale purifications.

Comparison of Common Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency
Thiol-Functionalized Silica Scavengers High efficiency and selectivity for palladium.[3][4] Easy to handle and remove by filtration.Higher cost compared to activated carbon.>99%
Activated Carbon Cost-effective and widely available.[3]Can lead to product loss due to non-specific adsorption.[3] Variable efficiency depending on the palladium species.Variable (can be >90%)
Crystallization Can be highly effective for solid products. Cost-effective for large scale.Not suitable for oils or highly soluble compounds. Risk of co-crystallization of palladium complexes.Dependent on conditions
Column Chromatography Can achieve high purity.Not always practical for large-scale synthesis. Potential for product loss on the column.High

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from reactions involving 3-Bromo-5-(2-methoxyethoxy)pyridine?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are challenging to remove using standard purification methods like simple filtration or aqueous washes.[1][2] This strong binding, or chelation, keeps the palladium species solubilized in the organic phase, making its separation from the desired product difficult.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1]

Q3: How can I quantify the amount of residual palladium in my product?

A3: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] This technique offers high sensitivity and is the industry standard for the analysis of elemental impurities. Other techniques like High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) can also be used.

Q4: Can the 2-methoxyethoxy side chain interfere with palladium removal?

A4: The ether functionalities in the 2-methoxyethoxy side chain are generally not expected to strongly coordinate with palladium in the same way the pyridine nitrogen does. However, the overall polarity and solubility of the molecule, influenced by this side chain, can affect the efficiency of certain purification methods like crystallization and chromatography.

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for the removal of palladium from a solution of crude 3-Bromo-5-(2-methoxyethoxy)pyridine using a thiol-functionalized silica scavenger.

Materials:

  • Crude 3-Bromo-5-(2-methoxyethoxy)pyridine reaction mixture

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)

  • Anhydrous organic solvent (e.g., Toluene, THF, or Dichloromethane)

  • Celite® or filter paper

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent. The concentration should be such that the product is fully dissolved.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for the specific substrate.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal of the catalyst.

Protocol 2: Quantification of Residual Palladium by ICP-MS

This protocol outlines the general steps for preparing a sample of 3-Bromo-5-(2-methoxyethoxy)pyridine for palladium analysis by ICP-MS.

Materials:

  • Purified 3-Bromo-5-(2-methoxyethoxy)pyridine sample

  • High-purity nitric acid (e.g., TraceMetal™ Grade)

  • High-purity hydrochloric acid (e.g., TraceMetal™ Grade)

  • Deionized water (18 MΩ·cm)

  • Palladium standard solutions for calibration

  • Microwave digestion system

  • ICP-MS instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the purified product (e.g., 50-100 mg) into a clean microwave digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 ratio) to the vessel.

  • Microwave Digestion: Place the vessel in the microwave digestion system and run a suitable program to completely digest the organic matrix. The program parameters (temperature, pressure, time) will depend on the specific microwave system and the sample matrix.

  • Dilution: After cooling, carefully transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system.

  • Calibration: Prepare a series of calibration standards by diluting a certified palladium standard solution in the same acid matrix as the samples.

  • Analysis: Introduce the prepared samples and calibration standards into the ICP-MS instrument and measure the intensity of the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of palladium in the sample.

Visualizations

Palladium_Removal_Workflow cluster_start Initial State cluster_process Purification Process cluster_analysis Analysis & Final Product start Crude Reaction Mixture (contains 3-Bromo-5-(2-methoxyethoxy)pyridine and Palladium Catalyst) dissolve Dissolve in Organic Solvent start->dissolve add_scavenger Add Thiol-Functionalized Silica Scavenger dissolve->add_scavenger stir Stir (2-24h, RT to 50°C) add_scavenger->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end

Caption: Experimental workflow for palladium removal.

Decision_Tree start High Residual Palladium Detected q1 Is the product a solid and crystallizable? start->q1 crystallize Attempt Crystallization q1->crystallize Yes q2 Is palladium level still high or product is an oil? q1->q2 No crystallize->q2 scavenger Use Thiol-Functionalized Silica Scavenger q2->scavenger activated_carbon Consider Activated Carbon (if cost is a major concern) q2->activated_carbon chromatography Column Chromatography (for small scale/high purity) q2->chromatography end Analyze for Residual Palladium scavenger->end activated_carbon->end chromatography->end

Caption: Decision tree for selecting a palladium removal method.

References

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of derivatives of 3-Bromo-5-(2-methoxyethoxy)pyridine, with a focus on preventing the common side reaction of debromination.

Troubleshooting Guides

Issue: Significant Debromination of Starting Material in Cross-Coupling Reactions

Observation: Analysis of the reaction mixture (e.g., by LC-MS or GC-MS) shows a significant amount of the debrominated starting material, 3-(2-methoxyethoxy)pyridine, alongside unreacted starting material and the desired product.

Root Causes and Solutions:

Debromination, the premature replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is particularly prevalent with electron-rich aryl halides. The electron-donating nature of the 5-(2-methoxyethoxy) group on the pyridine ring can make the 3-bromo position more susceptible to this side reaction.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.

      • Recommendation: Switch from standard ligands like PPh₃ to bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in challenging cross-coupling reactions involving electron-rich heteroaryl halides.

    • Palladium Source: The use of modern palladium pre-catalysts can provide a more active and stable catalytic species.

      • Recommendation: Employ a palladium pre-catalyst, such as SPhos-Pd-G3 or XPhos-Pd-G4. These pre-catalysts are designed to generate the active Pd(0) species under mild conditions, which can reduce side reactions.

  • Modify Reaction Parameters:

    • Temperature: Higher temperatures can promote debromination.

      • Recommendation: Screen lower reaction temperatures. Many modern catalyst systems are active at or near room temperature. Start at a lower temperature (e.g., 40-60 °C) and only increase if the reaction is too slow.

    • Base: The choice and strength of the base can significantly influence the extent of debromination. Strong bases may facilitate pathways leading to hydride formation.

      • Recommendation: Use milder inorganic bases. Potassium phosphate (K₃PO₄) is often a good choice. Other bases to consider are cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), which have been shown to be effective in minimizing side reactions.

  • Control for Hydride Sources:

    • Solvent and Reagents: Protic impurities or solvents can be a source of hydride, leading to debromination.

      • Recommendation: Ensure all solvents are anhydrous and reagents are of high purity. If using an alcohol or water as a co-solvent, ensure it is thoroughly degassed.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Bromo-5-(2-methoxyethoxy)pyridine prone to debromination?

A1: The 5-(2-methoxyethoxy) group is electron-donating, which increases the electron density of the pyridine ring. This makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, but it can also increase the likelihood of side reactions like debromination, especially under harsh conditions or with suboptimal catalyst systems. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and creating a longer lifetime for intermediates that can undergo debromination.[1]

Q2: I am performing a Suzuki-Miyaura coupling. Which conditions are recommended to start with?

A2: For a Suzuki-Miyaura coupling with 3-Bromo-5-(2-methoxyethoxy)pyridine, it is advisable to start with milder conditions that have been shown to be effective for electron-rich heteroaryl bromides. A good starting point would be to use a modern palladium pre-catalyst with a bulky, electron-rich ligand, a mild base, and a moderate temperature.

Q3: Can the choice of boronic acid or ester influence the rate of debromination?

A3: Yes, the reactivity of the boronic acid or ester can play a role. If the transmetalation step is slow, the aryl-palladium-bromide intermediate has a longer lifetime, increasing the chance of debromination. Using a more reactive boronic acid or converting a boronic acid to a more reactive boronate ester (like a pinacol ester) can sometimes help to favor the desired coupling over the side reaction. However, highly reactive organoboron reagents can also be more prone to side reactions like homocoupling.

Q4: I am observing the formation of palladium black. Is this related to debromination?

A4: The formation of palladium black indicates catalyst decomposition.[1] While not directly causing debromination, the conditions that lead to catalyst decomposition (e.g., high temperatures, slow catalytic turnover) are often the same conditions that favor debromination.[1] Improving the stability and activity of the catalyst by choosing appropriate ligands and optimizing reaction conditions can help to prevent both palladium black formation and debromination.[1]

Data Presentation

The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of various substituted bromopyridines, which can serve as a starting point for the optimization of reactions with 3-Bromo-5-(2-methoxyethoxy)pyridine.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>95For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854>90General procedure for halo-aromatic rings.[2]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane / H₂O10024>90For nitrogen-rich heterocycles.[3]
XPhos Pd G3K₃PO₄t-BuOH / H₂O8016>95For challenging heteroaryl bromides.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or t-BuOH/water)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 3-Bromo-5-(2-methoxyethoxy)pyridine, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst and the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (start with 60-80 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Bromo-5-(2-methoxyethoxy)pyridine, Arylboronic acid, Base B Establish Inert Atmosphere (Ar or N₂) A->B C Add Pd Pre-catalyst and Degassed Solvent B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Troubleshooting

Technical Support Center: Scale-Up of Reactions Involving 3-Bromo-5-(2-methoxyethoxy)pyridine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 3-Bromo-5-(2-methoxyethoxy)pyridine. The information is pres...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving 3-Bromo-5-(2-methoxyethoxy)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common large-scale reactions performed with 3-Bromo-5-(2-methoxyethoxy)pyridine?

A1: Given its structure as a substituted bromopyridine, the most common industrial-scale reactions are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with boronic acids or esters. This is widely used to create biaryl structures prevalent in pharmaceuticals.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This is a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).[1]

Q2: What are the primary challenges when scaling up palladium-catalyzed reactions with this substrate?

A2: Key challenges include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is often referred to as the "2-pyridyl problem" when the nitrogen is ortho to the reacting site, but can still be a factor for 3-substituted pyridines.

  • Impurity Profile: Side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation can become more significant at scale.[3][4] The presence of oxygen can exacerbate homocoupling.[4]

  • Heat and Mass Transfer: Ensuring efficient mixing and temperature control is critical to avoid localized overheating, which can lead to catalyst decomposition (formation of palladium black) and increased side product formation.

  • Purification: Removing residual palladium to meet regulatory requirements (often in the low ppm range for APIs) and separating the product from catalyst-derived byproducts and unreacted starting materials can be challenging on a large scale.[5]

  • Reagent and Solvent Quality: The purity of starting materials and the use of anhydrous, degassed solvents are critical for reproducibility and high yields.

Q3: How do I select the appropriate catalyst system for a large-scale Suzuki-Miyaura coupling?

A3: For Suzuki-Miyaura couplings of pyridines, especially at scale, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often preferred as they can promote the challenging oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[6] Pre-formed, air- and moisture-stable precatalysts are often favored in industrial settings for their ease of handling and reproducibility.[7] A screening of different catalyst/ligand combinations at the lab scale is highly recommended before scale-up.

Q4: What are the key considerations for choosing a base in a large-scale Buchwald-Hartwig amination?

A4: The choice of base is critical and depends on the specific amine and substrate.[8]

  • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) often provides high reaction rates but can be incompatible with sensitive functional groups.[8]

  • Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[8]

  • Solubility of the base is a key factor on a large scale to ensure good mixing and consistent reaction rates.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Reaction stalls or shows minimal product formation.Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the palladium center.[2]1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6] 2. Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation.
Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate transmetalation.1. Screen Bases: Test stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. 2. Ensure Anhydrous Conditions: If using a solid base, ensure it is finely powdered and dry.
Low Reaction Temperature: The energy barrier for oxidative addition may not be overcome.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Temperatures of 80-120 °C are common.[6] 2. Consider Microwave Irradiation: For smaller scale trials, microwave heating can often accelerate difficult couplings.[9]
Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).1. Use Fresh Reagents: Employ fresh, high-quality boronic acid. 2. Use Boronate Esters: Consider using more stable boronate esters, such as pinacol esters.[3]
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Formation of a hydrodehalogenated byproduct (pyridine without the bromine).β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amines.[1]1. Ligand Selection: Choose a ligand that promotes faster reductive elimination. Bidentate ligands like BINAP or DPPF have been shown to be effective in some cases.[1] 2. Optimize Base: The choice of base can influence the relative rates of the desired reaction and side reactions.
Significant amount of unreacted starting materials and catalyst decomposition (palladium black).Catalyst Poisoning/Decomposition: The catalyst is being deactivated before the reaction is complete.1. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.[4] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. A lower temperature for a longer duration may be beneficial.[3]
Presence of Protic Impurities: Water or other protic impurities can lead to the formation of palladium hydride species, which can cause hydrodehalogenation.[7]1. Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried.

Experimental Protocols (Adapted for Analogous Systems)

Disclaimer: These are example protocols for structurally similar compounds and should be adapted and optimized for 3-Bromo-5-(2-methoxyethoxy)pyridine on a small scale before attempting a large-scale reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Substituted Bromopyridine (Conventional Heating)

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[10]

  • Materials:

    • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane

    • Degassed Water

  • Procedure:

    • To a dry, inerted reaction vessel, add 3-Bromo-5-(2-methoxyethoxy)pyridine, the arylboronic acid, and potassium phosphate.

    • Add the palladium catalyst under the inert atmosphere.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

    • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general procedure adapted from literature on bromopyridine amination.

  • Materials:

    • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 eq)

    • Amine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

    • (±)-BINAP (0.03 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a large, dry, and inerted Schlenk vessel, charge the 3-Bromo-5-(2-methoxyethoxy)pyridine, amine, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.

    • Add anhydrous toluene via cannula.

    • Heat the resulting mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add diethyl ether and wash the organic mixture with brine.

    • Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of similar bromopyridine derivatives, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-855-bromo-2-methylpyridin-3-amine[10]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018-3-amino-2-chloropyridine[6]
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane (4:1)854-General halo-aromatics[6]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateRef
[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene804602-bromo-6-methyl pyridine
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane10016-General Aryl Bromides[8]
tBuXPhos Pd G3Cs₂CO₃t-BuOH10024-General Aryl Bromides[7]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base, Catalyst, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. In-Process Control (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue workup 5. Work-up (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Chromatography/Recrystallization) workup->purification analysis 7. Final Product Analysis (NMR, MS, Purity) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_workflow decision decision outcome outcome issue issue start Low Conversion Observed q1 Is the catalyst system active enough? start->q1 s1 Switch to a bulkier, alectron-rich ligand. Increase catalyst loading. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase temperature. Consider microwave irradiation. q2->s2 No q3 Is the base effective? q2->q3 Yes s2->q3 s3 Screen stronger, non-nucleophilic bases. q3->s3 No q4 Is the system properly degassed? q3->q4 Yes s3->q4 s4 Thoroughly degas solvents. Ensure inert atmosphere. q4->s4 No fail Issue Persists q4->fail Yes success Improved Yield s4->success

Caption: A decision tree for systematically troubleshooting low-yield cross-coupling reactions.

References

Optimization

Technical Support Center: Managing Reaction Exotherms in Large-Scale Bromopyridine Couplings

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing reaction exotherms during large-scale bromopyridine coupling...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing reaction exotherms during large-scale bromopyridine coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient scale-up of your processes.

Frequently Asked Questions (FAQs)

Q1: Why are large-scale bromopyridine coupling reactions a concern for exothermic events?

A1: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are frequently exothermic.[1] During large-scale production, the heat generated by the reaction can exceed the rate of heat removal. This is due to the decrease in the surface-area-to-volume ratio as the reactor size increases, which can lead to a rapid temperature rise, potential thermal runaway, and compromised batch safety and quality.[2][3]

Q2: What are the primary factors influencing the exotherm in a bromopyridine coupling reaction?

A2: The primary factors include the rate of reagent addition, the efficiency of mixing, the heat removal capacity of the reactor, and the intrinsic reactivity of the substrates.[1][2] The choice of palladium catalyst, ligand, base, and solvent system can also significantly impact the reaction rate and, consequently, the rate of heat generation.[4]

Q3: How can I predict the potential exotherm of my bromopyridine coupling reaction before scaling up?

A3: Reaction calorimetry is the most effective method to quantify the heat of reaction and determine the rate of heat release. This data is crucial for safe scale-up by allowing engineers to model the thermal behavior of the reaction in larger vessels and ensure adequate cooling capacity is in place.[3]

Q4: What are common side reactions in bromopyridine couplings, and can they contribute to the exotherm?

A4: Common side reactions include protodeboronation, homocoupling of the boronic acid, and dehalogenation. While these reactions are typically less exothermic than the desired coupling reaction, they can contribute to the overall heat generation and should be minimized through careful control of reaction conditions, such as maintaining an inert atmosphere and using high-purity reagents.

Q5: Can the choice of boronic acid or ester affect the reaction exotherm?

A5: Yes, the structure of the boronic acid or ester can influence the rate of transmetalation, a key step in the catalytic cycle.[5][6] More reactive boron reagents can lead to faster reaction rates and, therefore, a more rapid release of heat. It is important to characterize the kinetics of your specific system during process development.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Potential Cause Troubleshooting Strategy
Reagent addition is too fast. Reduce the addition rate of the limiting reagent to match the reactor's cooling capacity. Implement automated dosing to maintain a consistent, slow addition rate.[1]
Inadequate mixing. Ensure the stirrer speed is sufficient to maintain a homogenous mixture and prevent localized hot spots. Consider the reactor geometry and impeller design for optimal mixing at scale.
Insufficient cooling. Verify that the reactor's cooling system is operating correctly and is appropriately sized for the reaction scale and expected exotherm.[2]
Issue 2: Slower than Expected Initial Exotherm Followed by a Sudden Temperature Spike
Potential Cause Troubleshooting Strategy
Induction period. Some catalytic reactions have an induction period before the reaction rate accelerates. Maintain slow reagent addition and be prepared for a delayed exotherm.
Accumulation of unreacted reagents. If the reaction does not initiate promptly, unreacted reagents can accumulate. When the reaction does start, the large amount of available substrate can lead to a dangerous exotherm. Ensure the catalyst is active and that the reaction has initiated before increasing the rate of reagent addition.
Poor catalyst activation. Ensure proper activation of the palladium catalyst. The presence of impurities or inadequate inerting can deactivate the catalyst, leading to a delayed or failed reaction initiation.

Experimental Protocols

General Protocol for Large-Scale Bromopyridine Suzuki-Miyaura Coupling with Exotherm Management

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Automated dosing pump

  • Temperature probe

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas to remove oxygen.

  • Charge Reagents: Charge the bromopyridine, base, and solvent to the reactor. Begin stirring to ensure a homogenous mixture.

  • Inerting: Sparge the reaction mixture with an inert gas for at least 30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reaction mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C).

  • Controlled Addition of Boronic Acid: Prepare a solution of the boronic acid or ester in the reaction solvent. Using an automated dosing pump, add the boronic acid solution to the reactor at a slow, controlled rate. Crucially, monitor the internal reaction temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed the set point by more than a few degrees.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor the progress by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with the appropriate aqueous work-up and extraction.

Data Presentation

The following table summarizes key parameters to consider for managing exotherms in large-scale bromopyridine couplings. Note that specific values will be highly dependent on the specific substrates and reaction conditions.

Parameter Recommendation for Exotherm Control Potential Impact on Reaction
Reagent Addition Rate Slow and controlled, ideally automated.Slower addition may increase overall reaction time but enhances safety.
Stirring Speed Sufficient to maintain homogeneity and efficient heat transfer.Inadequate stirring can lead to localized hot spots and potential runaway.
Reactor Cooling Ensure cooling capacity is sufficient for the scale and reaction enthalpy.Insufficient cooling is a primary cause of thermal runaway events.[1][2]
Solvent Choice Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure.The solvent can affect reaction kinetics and solubility of reagents.
Catalyst Loading Use the minimum effective catalyst loading.Higher catalyst loading can increase the reaction rate and heat output.
Base Strength Weaker bases may lead to a slower, more controlled reaction.The choice of base is critical for reaction success and can influence side reactions.[4]

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Exotherm Observed check_addition_rate Is reagent addition rate controlled? start->check_addition_rate reduce_addition_rate Reduce addition rate. Implement automated dosing. check_addition_rate->reduce_addition_rate No check_mixing Is mixing adequate? check_addition_rate->check_mixing Yes reduce_addition_rate->check_mixing increase_stirring Increase stirrer speed. Evaluate impeller design. check_mixing->increase_stirring No check_cooling Is cooling system functioning correctly? check_mixing->check_cooling Yes increase_stirring->check_cooling verify_cooling Verify cooling unit operation. Ensure proper heat transfer fluid flow. check_cooling->verify_cooling No safe_shutdown Initiate safe shutdown procedure. check_cooling->safe_shutdown Yes, but exotherm persists verify_cooling->safe_shutdown

Caption: Troubleshooting workflow for an uncontrolled exotherm.

Scale_Up_Safety_Logic lab_scale Lab-Scale Experiment calorimetry Perform Reaction Calorimetry lab_scale->calorimetry hazard_assessment Thermal Hazard Assessment calorimetry->hazard_assessment engineering_controls Implement Engineering Controls (e.g., controlled dosing, cooling) hazard_assessment->engineering_controls pilot_scale Pilot-Scale Batch monitoring Continuous Monitoring (Temperature, Pressure) pilot_scale->monitoring engineering_controls->pilot_scale large_scale Large-Scale Production monitoring->large_scale

Caption: Logical progression for safe scale-up of exothermic reactions.

References

Troubleshooting

Technical Support Center: Workup Procedure for Aqueous Suzuki Reactions of Bromopyridines

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of aqueous Suzuki reactions invol...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of aqueous Suzuki reactions involving bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for an aqueous Suzuki reaction of a bromopyridine?

A1: A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is often purified by column chromatography.[1][2]

Q2: I'm observing a persistent emulsion during the aqueous workup. How can I break it?

A2: Emulsion formation is common in biphasic workups.[3] To break an emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Filter the emulsified mixture through a pad of Celite.[5]

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your extraction solvent but immiscible with water can disrupt the emulsion.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion.[4]

Q3: How can I remove the palladium catalyst from my product?

A3: Palladium residues can often be removed by:

  • Filtration through Celite: After diluting the reaction mixture, filtering it through a pad of Celite can remove palladium black and other solid catalyst residues.[5][6]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the product and removing residual palladium complexes.[1]

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium, which is then removed by filtration.

Q4: There is a significant amount of boronic acid-derived impurities in my product. How can I remove them?

A4: Excess boronic acid and its byproducts can often be removed by:

  • Aqueous Base Wash: Washing the organic layer with an aqueous base (e.g., 1M NaOH) can help extract acidic boronic acid species. Care should be taken if the product is base-sensitive.

  • Acidic Wash: For certain products, an acidic wash can be effective.[7]

  • Column Chromatography: This is a reliable method for separating the desired product from boronic acid impurities.[1]

  • Using Boronate Esters: To minimize side reactions like protodeboronation, consider using boronate esters (e.g., pinacol esters) instead of boronic acids in the reaction itself.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[1][2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the reaction.[10]
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[8][10]Ensure anhydrous conditions for the reaction setup, even in an aqueous system, by using a finely ground, dry base.[10] Consider using boronate esters which are more stable.[8]
Homocoupling of Boronic Acid: Oxygen in the reaction can lead to the formation of biaryl byproducts from the boronic acid.[10]Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[10]
Incomplete Reaction Poor Mass Transfer in Biphasic System: Slow reaction rates can be due to poor mixing between the aqueous and organic phases.[11]Ensure vigorous stirring to create an emulsion-like mixture.[11] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can improve the transfer of reactants between phases.[11]
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst.[10]Ensure reaction conditions are suitable for the reduction of the precatalyst. Using a direct Pd(0) source like Pd₂(dba)₃ may be beneficial.[11]
Product is Water-Soluble and Difficult to Extract Polar Nature of the Pyridyl Product: The basic nitrogen of the pyridine ring can lead to increased water solubility, especially in acidic conditions.Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the pyridine nitrogen is not protonated. Perform multiple extractions with an appropriate organic solvent.
Formation of Insoluble Black Precipitate (Palladium Black) Catalyst Decomposition: The active catalyst can decompose to form inactive palladium black.This is sometimes unavoidable but can be minimized by using appropriate ligands that stabilize the palladium species. Filter the reaction mixture through Celite to remove the precipitate before aqueous workup.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[1]

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[1]

  • Filtration (Optional): If a significant amount of palladium black has formed, filter the mixture through a pad of Celite. Wash the Celite pad with additional EtOAc.[6]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water, followed by a wash with brine.[1]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Workup with Acid-Base Extraction for Basic Pyridyl Products
  • Cooling and Dilution: Cool the reaction mixture and dilute with an organic solvent (e.g., EtOAc).

  • Acidic Extraction: Extract the organic layer with 1M HCl (aq). The pyridyl product should move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The original organic layer can be washed with brine, dried, and concentrated to recover any non-basic organic compounds.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Carefully add a base (e.g., 1M NaOH or solid K₂CO₃) until the pH is > 8.

  • Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., EtOAc or CH₂Cl₂) 3-4 times.

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified basic product.

Visualizations

Workup_Workflow Start Reaction Completion Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter Filter through Celite (if Pd Black is present) Dilute->Filter Wash Aqueous Wash (Water, then Brine) Dilute->Wash No Pd Black Filter->Wash Yes Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: General workup workflow for aqueous Suzuki reactions.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Cause1 Catalyst Inhibition? Start->Cause1 Check Solution1 Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Cause1->Solution1 Yes Cause2 Protodeboronation? Cause1->Cause2 No Solution2 Use Anhydrous Base Consider Boronate Esters Cause2->Solution2 Yes Cause3 Homocoupling? Cause2->Cause3 No Solution3 Degas Solvents Rigorously Maintain Inert Atmosphere Cause3->Solution3 Yes Cause4 Poor Mass Transfer? Cause3->Cause4 No Solution4 Vigorous Stirring Add Phase-Transfer Catalyst Cause4->Solution4 Yes

Caption: Troubleshooting logic for low-yielding Suzuki reactions.

Emulsion_Breaking Emulsion Persistent Emulsion During Workup Step1 Add Saturated Brine Emulsion->Step1 Check1 Separation? Step1->Check1 Step2 Filter through Celite Check1->Step2 No Success Phases Separated Check1->Success Yes Check2 Separation? Step2->Check2 Step3 Centrifuge Mixture Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for breaking emulsions during workup.

References

Optimization

Overcoming steric hindrance in substitutions on the 3-bromopyridine ring

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substitutions on the 3-bromopyridine ring. This resource provides troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substitutions on the 3-bromopyridine ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems you may encounter during substitution reactions on the 3-bromopyridine ring.

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Q1: My Suzuki-Miyaura coupling reaction with 3-bromopyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings involving 3-bromopyridine are frequently due to catalyst inhibition or suboptimal reaction conditions.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1][2]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical.[1] For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they can shield the palladium center and prevent pyridine coordination.[1][2][3] Consider using pre-formed palladium catalysts (precatalysts) for more reproducible results.[1] If catalyst inactivity is suspected, increasing the catalyst loading (from 1-5 mol%) may be necessary for challenging substrates.[3]

  • Base and Solvent Choice: The selection of the base is crucial for the transmetalation step.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[3] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure thorough degassing of solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.[1][3]

  • Reagent Quality: The purity of all reagents, including the 3-bromopyridine, the boronic acid, and the solvent, is paramount. Impurities can poison the catalyst.[1]

Q2: I'm observing a significant amount of debrominated starting material (pyridine) in my Suzuki-Miyaura reaction. What causes this and how can I prevent it?

The formation of a debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]

Prevention Strategies:

  • Identify Hydride Sources: Potential sources of hydride include the solvent, impurities in reagents, or the boronic acid itself.[1]

  • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

  • Reagent Purity: Ensure high purity of all reagents, especially the boronic acid, and store them properly to prevent degradation that could lead to hydride impurities.[1]

  • Boronic Acid Stability: To minimize protodeboronation, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]

Q3: My Buchwald-Hartwig amination of 3-bromopyridine is sluggish or has stalled. What are the likely causes?

A sluggish or stalled Buchwald-Hartwig amination is often due to catalyst inhibition by the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]

Troubleshooting Steps:

  • Ligand Screening: Employ bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos to promote the desired catalytic cycle and prevent catalyst inhibition.[1][4]

  • Catalyst Choice: Using pre-formed palladium catalysts can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4]

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for sluggish reactions.[3]

Q4: What are the key considerations for a successful Sonogashira coupling with 3-bromopyridine?

Successful Sonogashira couplings with 3-bromopyridine require careful attention to the catalyst system and reaction conditions.

Key Considerations:

  • Dual Catalyst System: Sonogashira couplings typically employ a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[3] Ensure both components are fresh and active.

  • Palladium Source and Ligand: Common palladium sources include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.[3][5]

  • Base: A suitable base, often an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction.[5][6]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.[3]

Directed ortho-Metalation (DoM)

Q5: I am trying to functionalize the C4 position of 3-bromopyridine using Directed ortho-Metalation (DoM), but I am getting poor regioselectivity. How can I improve this?

Achieving high regioselectivity in the DoM of 3-bromopyridine at the C4 position can be challenging. The bromine atom can act as a directed metalation group (DMG), guiding the metalation to the C4 position.[7]

Strategies for Improved Regioselectivity:

  • Choice of Base: The choice of the organolithium base is critical. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used bases for the ortho-lithiation of halopyridines.[7][8]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Toluene has been reported as an effective solvent for generating 3-lithiopyridine at low temperatures.[9]

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C to -50 °C) to control the reactivity and prevent side reactions.[7][8][9]

Nucleophilic Aromatic Substitution (SNAr)

Q6: When is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for substituting the bromine on 3-bromopyridine, and what are the key requirements?

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 3-bromopyridine is generally difficult. SNAr reactions are favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11] For pyridine derivatives, the nitrogen atom itself makes the ring more susceptible to nucleophilic attack at the C2 and C4 positions.[12]

Key Requirements and Considerations:

  • Activation: While the pyridine nitrogen provides some activation, SNAr on 3-bromopyridine often requires harsh conditions or is not feasible with many nucleophiles.

  • Alternative Positions: Nucleophilic attack on the pyridine ring is more favorable at the C2 and C4 positions due to better stabilization of the anionic intermediate.[12]

  • Benzyne Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), substitution can proceed through a benzyne intermediate.[13] This can sometimes lead to a mixture of products.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various substitution reactions on 3-bromopyridine and related substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

3-Bromopyridine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene:Water (10:1)100Low (3-15)[14]
3-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (4 equiv)DMF10056[15]
3-Bromopyridine-D4Arylboronic acidPd catalystPhosphine ligandK₃PO₄ (2-3 equiv)1,4-Dioxane/H₂O--[1]

Table 2: Buchwald-Hartwig Amination Conditions

3-Bromopyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5 equiv)THF6571[4]
3-Bromo-2-aminopyridineMorpholineRuPhos precatalyst-LiHMDS (2.5 equiv)THF6583[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene8060[16]

Table 3: Sonogashira Coupling Conditions

3-Bromopyridine DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100up to 96[5][17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[1] In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent and add it to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[1] Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination of 3-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.[18]

  • Reagent Addition: Add the 3-bromopyridine to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).[18]

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine via syringe.[18]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[18] Monitor the reaction progress by a suitable analytical technique.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 3-Bromopyridine Ar-Br->Oxidative Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Inhibition Catalyst Inhibition by Pyridine Nitrogen? Start->Inhibition Conditions Suboptimal Reaction Conditions? Start->Conditions Ligand Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Inhibition->Ligand Yes Precatalyst Use Pre-formed Pd-precatalyst Inhibition->Precatalyst Yes Success Improved Yield Ligand->Success Precatalyst->Success Base Screen Bases (NaOtBu, LHMDS) Conditions->Base Yes Temperature Increase Reaction Temperature Conditions->Temperature Yes Base->Success Temperature->Success

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

DoM_Regioselectivity 3-Bromopyridine 3-Bromopyridine Metalation Directed ortho-Metalation 3-Bromopyridine->Metalation Base Organolithium Base (LDA, LiTMP) Base->Metalation Solvent_Temp Solvent (Toluene) Low Temp (-78°C) Solvent_Temp->Metalation C4_Lithiation 4-Lithio-3-bromopyridine (Major Product) Metalation->C4_Lithiation Other_Isomers Other Lithiated Isomers (Minor Products) Metalation->Other_Isomers Electrophile Electrophile (E+) C4_Lithiation->Electrophile C4_Substituted 4-Substituted-3-bromopyridine Electrophile->C4_Substituted

Caption: Key factors influencing regioselectivity in Directed ortho-Metalation (DoM).

References

Reference Data & Comparative Studies

Validation

The Halogen Dance: A Comparative Guide to the Reactivity of 3-Bromopyridine versus 3-Chloropyridine in Suzuki Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency. This guide provides an objective, data-driven comparison of the reactivity of 3-bromopyridine and 3-chloropyridine in this cornerstone reaction.

The well-established trend in halide reactivity for Suzuki-Miyaura couplings follows the order of I > Br > Cl > F, which is correlated with the bond dissociation energies of the carbon-halogen bond. Consequently, 3-bromopyridine is generally more reactive than 3-chloropyridine. The stronger C-Cl bond in 3-chloropyridine necessitates more forcing reaction conditions, often requiring more sophisticated and reactive catalyst systems to achieve comparable yields to its bromo- a. This lower reactivity of chloro-heteroarenes is primarily due to the challenging oxidative addition step in the catalytic cycle.[1]

Performance Comparison in Suzuki Coupling

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of 3-bromo- and 3-chloropyridines with arylboronic acids, compiled from various studies. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this table represents an amalgamation of typical results to illustrate the general reactivity trends.

Feature3-Bromopyridine3-Chloropyridine
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂ with bulky, electron-rich ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃, KF
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂ODioxane/H₂O, THF
Reaction Temperature (°C) 80 - 12050 - 120 (often higher temperatures or microwave irradiation are beneficial)
Typical Reaction Time (h) 0.17 - 18Overnight (often longer than for bromides)
Reported Yields (%) 70 - 90+Moderate to ~80

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of 3-bromopyridine and 3-chloropyridine. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 85-100 °C and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Chloropyridine with an Arylboronic Acid

Materials:

  • 3-Chloropyridine

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • Potassium fluoride (KF, spray-dried)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and spray-dried potassium fluoride (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vessel.

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in THF.

  • Add the catalyst solution to the reaction vessel.

  • Add anhydrous and degassed THF to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 50 °C.

  • Stir the reaction overnight, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The key steps are oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)(R²)L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product 3-Arylpyridine (R¹-R²) Transmetalation_Complex->Product R1X 3-Halopyridine (R¹-X) R1X->Oxidative_Addition R2BOH2 Arylboronic Acid (R²-B(OH)₂) + Base R2BOH2->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

References

Comparative

Reactivity Showdown: 3-Iodo-5-(2-methoxyethoxy)pyridine vs. 3-Bromo-5-(2-methoxyethoxy)pyridine in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency and success of a synthetic route. In the realm of pall...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl iodide and an aryl bromide can dictate reaction conditions, catalyst loading, and overall yield. This guide provides an in-depth comparison of the reactivity of 3-iodo-5-(2-methoxyethoxy)pyridine and its bromo-analogue, 3-bromo-5-(2-methoxyethoxy)pyridine, in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The fundamental difference in reactivity between these two pyridine derivatives lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions.

At a Glance: Comparative Reactivity

Feature3-Iodo-5-(2-methoxyethoxy)pyridine3-Bromo-5-(2-methoxyethoxy)pyridine
Reactivity HigherLower
C-X Bond Energy WeakerStronger
Oxidative Addition Faster / Milder ConditionsSlower / Harsher Conditions
Typical Catalyst Loading LowerHigher
Reaction Times ShorterLonger
Reaction Temperatures Generally LowerGenerally Higher

Theoretical Framework: The Role of the Halogen in Reactivity

The enhanced reactivity of 3-iodo-5-(2-methoxyethoxy)pyridine can be attributed to several key factors related to the carbon-halogen bond. The C-I bond is longer and has a lower bond dissociation energy compared to the C-Br bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.[1][2][3] This initial step is often the slowest in the entire process, and a more facile oxidative addition accelerates the overall reaction rate.[4] Consequently, reactions involving the iodo-substituted pyridine can often be performed under more gentle conditions, such as lower temperatures and with lower concentrations of the palladium catalyst, which can be advantageous for substrates with sensitive functional groups.

cluster_0 Reactivity Determinants cluster_1 Halogen Comparison BondStrength C-X Bond Strength OxidativeAddition Rate of Oxidative Addition BondStrength->OxidativeAddition inversely proportional Reactivity Overall Reactivity OxidativeAddition->Reactivity directly proportional CI C-I Bond (Weaker) IodoReactivity Higher Reactivity (3-iodo-pyridine) CI->IodoReactivity leads to CBr C-Br Bond (Stronger) BromoReactivity Lower Reactivity (3-bromo-pyridine) CBr->BromoReactivity leads to start Start: Assemble Reactants degas Degas Reaction Mixture (e.g., Ar sparging) start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup monitor->workup Upon Completion extract Extraction with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end End: Isolated Product purify->end

References

Validation

Alternative reagents to 3-Bromo-5-(2-methoxyethoxy)pyridine for pyridine ring introduction

For Researchers, Scientists, and Drug Development Professionals The introduction of the 5-(2-methoxyethoxy)pyridine moiety is a critical step in the synthesis of numerous compounds with significant applications in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 5-(2-methoxyethoxy)pyridine moiety is a critical step in the synthesis of numerous compounds with significant applications in medicinal chemistry and materials science. The traditional and most common method involves the use of 3-Bromo-5-(2-methoxyethoxy)pyridine in cross-coupling reactions. However, a range of alternative reagents and strategies are available, each with its own set of advantages and disadvantages in terms of reactivity, availability, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Alternative Reagents

The primary alternatives to 3-Bromo-5-(2-methoxyethoxy)pyridine fall into two main categories: other 3-halo-5-(2-methoxyethoxy)pyridines with different leaving groups (e.g., chloro or triflate), and reagents where the polarity of the coupling is reversed, such as (5-(2-methoxyethoxy)pyridin-3-yl)boronic acid and its derivatives. The choice of reagent significantly impacts the reaction conditions and potential yield.

Table 1: Performance Comparison of Reagents for 5-(2-Methoxyethoxy)pyridine Introduction in Suzuki-Miyaura Cross-Coupling Reactions

ReagentLeaving Group/Coupling PartnerTypical Catalyst SystemReaction ConditionsExpected Yield RangeKey AdvantagesKey Disadvantages
3-Bromo-5-(2-methoxyethoxy)pyridine -BrPd(PPh₃)₄, Pd(dppf)Cl₂80-120 °C70-95%High reactivity, well-established protocols.Higher cost compared to chlorides, potential for side reactions at elevated temperatures.
3-Chloro-5-(2-methoxyethoxy)pyridine -ClPd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)100-140 °C50-85%Lower cost, readily available starting materials.Lower reactivity requiring more active catalysts and harsher conditions.[1]
3-Trifluoromethanesulfonyloxy-5-(2-methoxyethoxy)pyridine -OTfPd(OAc)₂/PCy₃Room temperature to 80 °C80-98%High reactivity, often milder reaction conditions than halides.Higher cost, may require synthesis from the corresponding pyridinol.
(5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid -B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂80-110 °C75-95%Reverses coupling polarity, useful for coupling with aryl/heteroaryl halides.Boronic acids can be prone to decomposition (protodeboronation).[2]
(5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid Pinacol Ester -B(pin)Pd(dppf)Cl₂80-120 °C75-95%More stable and easier to handle than the corresponding boronic acid.[2]Requires an additional synthetic step to prepare from the boronic acid.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using the compared reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-(2-methoxyethoxy)pyridine

Materials:

  • 3-Bromo-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 3-Bromo-5-(2-methoxyethoxy)pyridine, the aryl/heteroaryl boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and an aqueous solution of Na₂CO₃.

  • Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-5-(2-methoxyethoxy)pyridine

Materials:

  • 3-Chloro-5-(2-methoxyethoxy)pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

Procedure:

  • In a glovebox, combine 3-Chloro-5-(2-methoxyethoxy)pyridine, the aryl/heteroaryl boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using (5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid

Materials:

  • (5-(2-Methoxyethoxy)pyridin-3-yl)boronic Acid (1.2 equiv)

  • Aryl/heteroaryl bromide or iodide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • DME/Water (3:1 mixture)

Procedure:

  • Combine the aryl/heteroaryl halide, (5-(2-Methoxyethoxy)pyridin-3-yl)boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a reaction flask.

  • Purge the flask with an inert gas.

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction to 85 °C for 6-18 hours, until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing the Workflow and Logic

To further aid in the selection and application of these reagents, the following diagrams illustrate a general experimental workflow and the decision-making process for choosing a suitable coupling partner.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Pyridine derivative, Boronic Acid, Catalyst, Base) setup Assemble Reaction (Inert Atmosphere) reagents->setup 1. solvent Prepare Degassed Solvent solvent->setup 2. heat Heat and Stir (Monitor Progress) setup->heat 3. extract Aqueous Workup (Extraction) heat->extract 4. dry Dry and Concentrate extract->dry 5. purify Column Chromatography dry->purify 6. analyze Characterization (NMR, MS) purify->analyze 7.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

reagent_selection start Start: Introduce 5-(2-methoxyethoxy)pyridine decision1 Is the desired coupling partner a boronic acid or an aryl halide? start->decision1 use_halopyridine Use a Halopyridine Reagent decision1->use_halopyridine Aryl Halide use_boronic_acid Use a Pyridylboronic Acid Reagent decision1->use_boronic_acid Boronic Acid decision2 Desired Reactivity vs. Cost? use_halopyridine->decision2 decision3 Stability vs. Extra Step? use_boronic_acid->decision3 bromo 3-Bromo Derivative (Higher Reactivity, Higher Cost) decision2->bromo High Reactivity chloro 3-Chloro Derivative (Lower Reactivity, Lower Cost) decision2->chloro Low Cost triflate 3-Triflate Derivative (High Reactivity, Mild Conditions) decision2->triflate Mild Conditions boronic_acid Boronic Acid (Direct Use, Less Stable) decision3->boronic_acid Direct Use pinacol_ester Pinacol Ester (More Stable, Extra Step) decision3->pinacol_ester Stability

Caption: Decision tree for selecting a reagent for pyridine ring introduction.

References

Comparative

Comparative Analysis of 3-Bromo-5-(2-methoxyethoxy)pyridine Analogs: A Review of Available Research

This guide will instead provide a broader overview of the known biological activities of structurally related pyridine derivatives, offering insights that may be valuable for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This guide will instead provide a broader overview of the known biological activities of structurally related pyridine derivatives, offering insights that may be valuable for researchers, scientists, and drug development professionals interested in this chemical space. The information presented is based on general structure-activity relationship (SAR) studies of substituted pyridines and the diverse therapeutic applications of this versatile heterocyclic core.

General Biological Activities of Substituted Pyridine Derivatives

Pyridine and its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Many pyridine-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.

  • Kinase Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. This makes the pyridine scaffold a privileged structure for the design of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.

  • Antimicrobial Activity: Pyridine derivatives have also been explored for their antibacterial and antifungal properties. The introduction of different functional groups onto the pyridine core can modulate their antimicrobial spectrum and efficacy.

  • Neurological Activity: The structural features of some pyridine analogs allow them to interact with receptors and enzymes in the central nervous system, leading to their investigation for conditions such as Alzheimer's disease and pain management.

Structure-Activity Relationship (SAR) Considerations for 3,5-Disubstituted Pyridines

While specific SAR data for 3-Bromo-5-(2-methoxyethoxy)pyridine analogs is unavailable, general principles for 3,5-disubstituted pyridines can be inferred from the broader literature:

  • Substitution at the 3-position: The presence of a halogen, such as bromine, at the 3-position can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification through cross-coupling reactions. This allows for the introduction of a variety of substituents to probe for improved biological activity.

  • Substitution at the 5-position: The nature of the substituent at the 5-position significantly impacts the molecule's physicochemical properties, such as lipophilicity and polarity. An ether linkage, like the 2-methoxyethoxy group, can affect solubility, cell permeability, and metabolic stability, all of which are critical for drug-like properties. Variations in the length and composition of this alkoxy chain would be a logical strategy for analog design to optimize pharmacokinetic and pharmacodynamic profiles.

Hypothetical Experimental Workflow for Comparing Analogs

Should a series of 3-Bromo-5-(2-methoxyethoxy)pyridine analogs be synthesized, a typical experimental workflow to compare their biological activity would involve several key stages.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo and ADME/Tox Profiling Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screening->Dose_Response Target_Engagement Target-Based Assays (e.g., Kinase Inhibition) Dose_Response->Target_Engagement Mechanism_of_Action Mechanism of Action Studies Target_Engagement->Mechanism_of_Action ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Mechanism_of_Action->ADME Toxicity In Vitro/In Vivo Toxicity Assessment ADME->Toxicity Efficacy In Vivo Efficacy Models (e.g., Xenograft Models) Toxicity->Efficacy

Validation

A Comparative Guide to the High-Resolution Mass Spectrometry of 3-Bromo-5-(2-methoxyethoxy)pyridine Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-5-(2-methox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative, a class of compounds known for their diverse biological activities and prevalence in medicinal chemistry.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the characterization of such molecules, providing unequivocal molecular formula determination and insights into their fragmentation patterns. This guide offers a comparative analysis of HRMS with other common analytical techniques for the characterization of 3-Bromo-5-(2-methoxyethoxy)pyridine and its potential products, supported by experimental data and detailed protocols.

Performance Comparison: HRMS vs. Alternative Techniques

The choice of analytical technique is critical for obtaining comprehensive structural information. While HRMS provides unparalleled mass accuracy, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Exact mass of molecular and fragment ions, leading to elemental composition.Retention time and mass-to-charge ratio of fragments.Chemical environment and connectivity of atoms (¹H, ¹³C).
Mass Accuracy < 5 ppmLow resolution (nominal mass)Not applicable
Sensitivity High (femtogram to picogram range)High (picogram to nanogram range)Lower (microgram to milligram range)
Sample Throughput HighHighLow to moderate
Structural Information Fragmentation patterns provide clues to functional groups and connectivity.Fragmentation patterns aid in structural elucidation.Detailed 3D structural information and isomer differentiation.
Hypothetical Data for 3-Bromo-5-(2-methoxyethoxy)pyridine [M+H]⁺: 232.9971 (Calculated for C₈H₁₁BrNO₂⁺)RT: Variable, m/z: 231, 233 (M⁺), 154, 126, 73¹H NMR (CDCl₃, ppm): δ 8.28 (d, 1H), 7.45 (t, 1H), 8.35 (d, 1H), 4.20 (t, 2H), 3.80 (t, 2H), 3.45 (s, 3H)

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A generic protocol for acquiring an HRMS spectrum of 3-Bromo-5-(2-methoxyethoxy)pyridine is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer coupled to an electrospray ionization (ESI) source.

  • Ionization: Operate the ESI source in positive ion mode.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Process the data to determine the exact mass of the molecular ion and its fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of halogenated pyridines:[3]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra:[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy of all carbon signals.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Visualizing Key Information

To further aid in the understanding of the analysis and context of 3-Bromo-5-(2-methoxyethoxy)pyridine, the following diagrams are provided.

HRMS_Fragmentation M [C₈H₁₀BrNO₂]⁺ m/z 231/233 F1 [C₅H₄BrN]⁺ m/z 158/160 M->F1 - C₃H₆O₂ F2 [C₈H₁₀NO₂]⁺ m/z 152 M->F2 - Br• F3 [C₃H₇O₂]⁺ m/z 75 M->F3 - C₅H₃BrN F4 [C₅H₄N]⁺ m/z 78 F1->F4 - Br•

Plausible HRMS fragmentation pathway for 3-Bromo-5-(2-methoxyethoxy)pyridine.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Structure Structural Elucidation HRMS->Structure Purity Purity Assessment GCMS->Purity NMR->Structure Structure->Purity

Experimental workflow for the analysis of 3-Bromo-5-(2-methoxyethoxy)pyridine.

Many pyridine derivatives are known to act as inhibitors of tyrosine kinases, a family of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer.[4] The accurate characterization of these inhibitors is vital for understanding their structure-activity relationships.

Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyridine Derivative (e.g., 3-Bromo-5-(2-methoxyethoxy)pyridine) Inhibitor->RTK Inhibits Autophosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Activates

Simplified tyrosine kinase signaling pathway and the inhibitory role of pyridine derivatives.

References

Comparative

Comparative study of palladium catalysts for 3-bromopyridine functionalization

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromopyridine The functionalization of the pyridine ring is a cornerstone in the development of pharmaceuticals and functional materials. Among th...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromopyridine

The functionalization of the pyridine ring is a cornerstone in the development of pharmaceuticals and functional materials. Among the various isomers, 3-bromopyridine serves as a versatile building block, amenable to a wide range of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical for achieving high efficiency, yield, and selectivity in these transformations. This guide provides a comparative analysis of common palladium catalysts for the functionalization of 3-bromopyridine, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is profoundly influenced by the nature of the ligand coordinated to the palladium center. This section compares the performance of palladium catalysts based on two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs), in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromopyridine and its derivatives.

Quantitative Data Summary

The following table summarizes the performance of various palladium catalyst systems in the functionalization of 3-bromopyridine and structurally similar substrates. This data, extracted from various studies, provides a quantitative basis for catalyst comparison.

Reaction TypeCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Suzuki-Miyaura Coupling
3-Bromopyridine + Phenylboronic AcidPd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
3-Bromopyridine + Phenylboronic AcidPd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
3-Bromopyridine + Phenylboronic AcidPEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Buchwald-Hartwig Amination
2-Bromopyridine derivative + AminePd(OAc)₂ / dppp5NaOtBuTolueneReflux1HighNot Reported
Sonogashira Coupling
2-amino-3-bromopyridine + AlkynePd(CF₃COO)₂ / PPh₃Not SpecifiedEt₃NDMF100396Not Reported
2-amino-3-bromopyridine + AlkynePdCl₂(PPh₃)₂Not SpecifiedEt₃NDMF100392Not Reported
2-amino-3-bromopyridine + AlkynePd(OAc)₂ / PPh₃Not SpecifiedEt₃NDMF100385Not Reported
2-amino-3-bromopyridine + AlkynePd₂(dba)₃ / PPh₃Not SpecifiedEt₃NDMF100382Not Reported

Note: Data for Sonogashira and one of the Buchwald-Hartwig reactions were extracted from studies on structurally similar bromopyridine derivatives, which can provide valuable insights for the functionalization of 3-bromopyridine.[1]

Experimental Workflow and Catalytic Cycle

The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic experimental setup and a fundamental understanding of the catalytic cycle.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving 3-bromopyridine.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd Catalyst, Ligand, and Base to Schlenk Tube B 2. Add 3-Bromopyridine A->B C 3. Evacuate and Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) D->E F 6. Heat and Stir E->F G 7. Monitor Reaction Progress (TLC, GC, LC-MS) F->G H 8. Quench Reaction G->H I 9. Extraction H->I J 10. Dry Organic Layer I->J K 11. Concentrate J->K L 12. Purify by Chromatography K->L M Final Product L->M

A generalized workflow for palladium-catalyzed cross-coupling of 3-bromopyridine.[1][2]
Simplified Catalytic Cycle

The catalytic cycle for these reactions generally involves a sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination steps.[3][4]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition 3-Br-Py Intermediate_A L_n(Br)Pd(II)-Py Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Intermediate_A->Transmetalation R-M or R₂NH/Base Intermediate_B L_n(R)Pd(II)-Py Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Product Py-R Reductive_Elimination->Product

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[1][3]

Detailed Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions of 3-bromopyridine, based on established procedures.[5]

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of a bromopyridine with a boronic acid.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., PEPPSI-IPr, 0.5 mol%), 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a reaction vessel.[5]

  • Solvent Addition: Add the solvent (e.g., t-AmylOH, 5 mL).[5]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).[5]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the C-N bond formation between a bromopyridine and an amine.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst (e.g., Pd(OAc)₂), ligand (if applicable, e.g., dppp), and base (e.g., sodium tert-butoxide, 2.2 equivalents) under an inert atmosphere.[1][2]

  • Reagent Addition: Add 3-bromopyridine (1 equivalent) to the Schlenk tube. Seal the tube, evacuate, and backfill with inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equivalents).[1][2]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Upon completion, cool the reaction to room temperature, quench, and perform an appropriate work-up and purification.[2]

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the coupling of a bromopyridine with a terminal alkyne.

  • Reaction Setup: In a reaction flask, combine 3-bromopyridine (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or THF) and a base (e.g., Et₃N or another amine base).

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere to the desired temperature (typically ranging from room temperature to 100 °C) until the starting material is consumed.

  • Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Conclusion

The choice of palladium catalyst for the functionalization of 3-bromopyridine is highly dependent on the specific cross-coupling reaction being performed. For Suzuki-Miyaura reactions, modern catalyst systems based on bulky electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior yields and turnover numbers compared to traditional catalysts like Pd(PPh₃)₄.[5] The Buchwald-Hartwig amination also benefits from specialized ligand systems that promote the crucial C-N reductive elimination step. For Sonogashira couplings, classic catalyst combinations of a palladium source with a phosphine ligand and a copper(I) co-catalyst remain effective.[1] The provided data and protocols serve as a valuable starting point for researchers to select and optimize conditions for their specific synthetic targets involving the functionalization of 3-bromopyridine.

References

Validation

A Comparative Analysis of Substituted Bromopyridines: A DFT Perspective on Electronic Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the electronic properties of various substituted bromopyridine derivatives, leveraging data from Density Funct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the electronic properties of various substituted bromopyridine derivatives, leveraging data from Density Functional Theory (DFT) studies. Understanding the electronic structure of these compounds is crucial for predicting their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The introduction of different substituents to the bromopyridine core allows for the fine-tuning of its electronic characteristics, influencing properties such as chemical stability and biological activity.

Quantitative Comparison of Electronic Properties

The following table summarizes key electronic properties calculated through DFT for several substituted bromopyridine derivatives. These parameters, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment, are critical indicators of molecular reactivity and polarity. A smaller HOMO-LUMO gap, for instance, generally suggests higher chemical reactivity.[1]

CompoundDFT Functional/Basis SetE_HOMO (eV)E_LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Reference
Quinoline (Benzo[b]pyridine)B3LYP/6-31+G(d,p)-6.646-1.8164.83[2]
3-Bromo-2-hydroxypyridineB3LYP/6-311++G(d,p)Not SpecifiedNot SpecifiedNot Specified[3]
6-bromo-imidazo[4,5-b]pyridine derivativesB3LYP/6-31G++(d,p)Not SpecifiedNot SpecifiedNot Specified[4]
2-Bromo-6-methylisonicotinaldehydeB3LYP/6-311++G(d,p)Not SpecifiedNot SpecifiedNot Specified[5]
2-Bromo-6-methylpyridineB3LYP/6-311++G(d,p)Not SpecifiedNot SpecifiedNot Specified[5]
Picoline-Diazido-Pt(IV) Compound 1LSDA/SDDNot SpecifiedNot Specified2.13121[6]
Picoline-Diazido-Pt(IV) Compound 2LSDA/SDDNot SpecifiedNot Specified2.23788[6]
Picoline-Diazido-Pt(IV) Compound 3LSDA/SDDNot SpecifiedNot Specified2.14264[6]

Note: "Not Specified" indicates that the value was not available in the cited abstract or summary.

Computational and Experimental Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5]

General Computational Workflow:

  • Structure Optimization: The initial step involves optimizing the molecular geometry of each substituted bromopyridine to find its lowest energy conformation. This is typically performed without any symmetry constraints.[5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.

  • Electronic Property Calculation: Following successful optimization, key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments are calculated.[3]

Commonly Used Methodologies:

  • Software: The Gaussian suite of programs (e.g., Gaussian 09) is frequently used for these quantum chemical calculations.[1][5] Visualization and analysis of the output data are often handled by programs like GaussView, VMD, and Multiwfn.[3][6]

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely applied and has demonstrated reliability for organic molecules like substituted pyridines.[4][5] Other functionals, such as the Local Spin-Density Approximation (LSDA), are also used, particularly for complexes containing metal atoms.[6]

  • Basis Sets: The choice of basis set is critical for accuracy. Pople-style basis sets like 6-311++G(d,p) are common.[3][5] This notation indicates the use of triple-zeta valence functions, diffuse functions (++) for describing electron distribution far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron density.[5] For systems with heavy atoms like platinum, the Stuttgart/Dresden (SDD) effective core potential is often employed.[6]

The following diagram illustrates a generalized workflow for the DFT analysis of substituted bromopyridine derivatives.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation mol_struct Molecular Structure Input (e.g., Substituted Bromopyridine) geom_opt Geometry Optimization mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom verify_min Verify Minimum Energy Structure freq_calc->verify_min vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec verify_min->geom_opt If not elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) verify_min->elec_prop If minimum elec_react Electronic Properties & Reactivity Analysis elec_prop->elec_react

Caption: A generalized workflow for DFT analysis of pyridine derivatives.

Influence of Substituents on Electronic Properties

The type and position of substituents on the bromopyridine ring significantly alter the molecule's electronic landscape.[7]

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of both an electron-withdrawing bromine atom and other groups (e.g., an aldehyde) alongside electron-donating groups (e.g., a methyl group) creates a unique electronic profile that dictates the molecule's reactivity.[5] Studies on related pyridine systems show that substituents can have varied effects; for example, a -C≡CF group was found to enrich the charge density on the pyridyl nitrogen more than other groups like –C≡CH or –C≡N.[8]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) impacts the stability and electronic properties of the molecule. For bromo-substituted 2,2'-bipyridine, the ortho conformer was predicted to be more stable than its meta counterpart.[9]

  • HOMO-LUMO Gap Modulation: Substitution generally leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted parent molecule.[9] This change in the energy gap is a key factor in tuning the molecule's reactivity and potential for charge transfer within the molecule.[2] The molecular electrostatic potential (MEP) is another valuable descriptor, as it helps in identifying the reactive sites for electrophilic and nucleophilic attack.[3][10]

References

Comparative

A Comparative Guide to Assessing the Purity of 3-Bromo-5-(2-methoxyethoxy)pyridine by High-Performance Liquid Chromatography

For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Perfo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3-Bromo-5-(2-methoxyethoxy)pyridine, a key building block in the synthesis of various pharmaceutical agents. This document outlines a detailed experimental protocol, presents comparative data with alternative methods, and discusses potential impurities.

Introduction

3-Bromo-5-(2-methoxyethoxy)pyridine is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for purity assessment. This guide details a reversed-phase HPLC (RP-HPLC) method tailored for this compound, drawing upon established methodologies for related pyridine derivatives.[1][2][3]

Experimental Protocol: RP-HPLC for 3-Bromo-5-(2-methoxyethoxy)pyridine

This protocol is a recommended starting point for the development and validation of a purity testing method for 3-Bromo-5-(2-methoxyethoxy)pyridine.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of 3-Bromo-5-(2-methoxyethoxy)pyridine.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

2. Chromatographic Conditions

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[4]
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. System Suitability Before sample analysis, the system suitability should be verified by injecting a standard solution multiple times. Key parameters to assess include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Potential Impurities and their Separation

The synthesis of 3-Bromo-5-(2-methoxyethoxy)pyridine may lead to several process-related impurities. Common impurities in the synthesis of brominated pyridines can include starting materials, by-products from incomplete reactions, and over-brominated species.[5][6] For instance, in the synthesis of a related compound, 3-bromo-5-methoxypyridine, starting materials like 3,5-dibromopyridine could be a potential impurity.[7] The developed HPLC method should be capable of separating the main component from these and other potential impurities.

Table 2: Hypothetical Separation of 3-Bromo-5-(2-methoxyethoxy)pyridine and Potential Impurities

CompoundRetention Time (min) (Hypothetical)Resolution (Hypothetical)
3,5-Dibromopyridine12.5> 2.0
3-Bromo-5-hydroxypyridine8.2> 2.0
3-Bromo-5-(2-methoxyethoxy)pyridine 15.8 -
Over-brominated Species18.2> 2.0

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniqueAdvantagesDisadvantages
HPLC High resolution and sensitivity, quantitative, well-established for purity testing.[8]Requires a suitable chromophore for UV detection, can be time-consuming to develop methods.
Gas Chromatography (GC) Excellent for volatile impurities, high resolution.Not suitable for non-volatile or thermally labile compounds.
Thin Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative screening.[1][9]Lower resolution and sensitivity compared to HPLC, not easily quantifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information, can quantify impurities without a reference standard for the impurity.Lower sensitivity than HPLC for trace impurities.
Mass Spectrometry (MS) Provides molecular weight information for impurity identification.Often coupled with a separation technique like HPLC or GC for complex mixtures.

Workflow and Data Analysis

The overall workflow for assessing the purity of 3-Bromo-5-(2-methoxyethoxy)pyridine using HPLC involves several key steps, from sample preparation to data interpretation.

HPLC_Workflow SamplePrep Sample Preparation (0.5 mg/mL in Diluent) HPLC_System HPLC System Setup (C18 Column, Gradient Elution) SamplePrep->HPLC_System Load Sample SystemSuitability System Suitability Test (Standard Injections) HPLC_System->SystemSuitability Equilibrate SampleAnalysis Sample Analysis (Inject Sample Solution) SystemSuitability->SampleAnalysis If Passed DataAcquisition Data Acquisition (Chromatogram Generation) SampleAnalysis->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation Report Final Report PurityCalculation->Report Method_Development Analyte Analyte Properties (3-Bromo-5-(2-methoxyethoxy)pyridine) ColumnSelection Column Selection (e.g., C18) Analyte->ColumnSelection MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Analyte->MobilePhase Detection Detection Wavelength (UV Scan) Analyte->Detection Optimization Method Optimization (Gradient, Temperature) ColumnSelection->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

References

Validation

A Comparative Guide to Scaled Production of Pyyridine Derivatives: Validating Synthetic Routes for Industrial Application

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in the pharmaceutical and agrochemical industries, forming the core of numerous blockbuster drugs and essential agric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the pharmaceutical and agrochemical industries, forming the core of numerous blockbuster drugs and essential agricultural products.[1] The efficient and scalable synthesis of pyridine derivatives is therefore a critical aspect of drug development and manufacturing. This guide provides an objective comparison of prominent synthetic routes for the scaled production of these vital heterocyclic compounds, supported by experimental data to inform the selection of the most viable route for industrial application.

Comparison of Key Synthetic Routes

The selection of a synthetic route for large-scale production hinges on a variety of factors including yield, reaction time, temperature, and the cost and availability of starting materials and catalysts. Below is a comparative summary of several classical and modern methods for pyridine synthesis.

Synthetic Route Starting Materials Catalyst/Reagents Temperature (°C) Time (h) Yield (%) Scale Key Advantages Limitations
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetatep-Toluenesulfonic acid (PTSA)Room Temp. - 801 - 590-96[2]Lab to PilotHigh yields, simple one-pot procedure.[2][3]Requires subsequent oxidation step to achieve aromatization.[2]
Chichibabin Synthesis Aldehydes, Ammonia, FormaldehydeAlkali metal / Al₂O₃ or SiO₂350 - 500Gas PhaseHighIndustrialHigh efficiency, produces pyridine with few impurities.[4][5]High temperatures and pressures required, can produce mixtures of products.[5]
Guareschi-Thorpe Condensation Cyanoacetamide, β-ketoester, Ammonium CarbonateAmmonium Carbonate804~95[6][7]Lab to 20 mmolInexpensive, user-friendly, and eco-friendly (aqueous media).[6][8]Primarily yields 2-pyridones which may require further modification.[9]
Kröhnke Synthesis α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium AcetateAmmonium Acetate80 - 140VariableHighLabBroad substrate scope, mild reaction conditions.[10][11]Requires pre-synthesis of the pyridinium salt.[12]
Bönnemann Cyclization Acetylene, Hydrogen CyanideCobalt or Nickel catalystVariableVariableHighIndustrialHigh scalability and yields for unsubstituted pyridine.[4]Use of highly toxic hydrogen cyanide.

Detailed Experimental Protocols

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Scaled-up)

This two-step protocol first describes the synthesis of the dihydropyridine intermediate, followed by its oxidation to the final pyridine product.

Step 1: 1,4-Dihydropyridine Synthesis [9] A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with cold water, and dried to yield the 1,4-dihydropyridine intermediate.

Step 2: Aromatization [9] The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.

Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine (20 mmol Scale)[7][8]

In a suitable reaction vessel, combine ethyl acetoacetate (1,3-dicarbonyl compound, 20 mmol), ethyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol). A 1:1 mixture of ethanol and water is added as the solvent. The mixture is stirred at 80°C for approximately 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried. This method has been demonstrated to be successful on a 20 mmol scale with high yields.[6]

Kröhnke Synthesis of 2,4,6-Triphenylpyridine[13]

A mixture of the α-pyridinium methyl ketone salt (e.g., phenacylpyridinium bromide), an α,β-unsaturated carbonyl compound (e.g., chalcone), and ammonium acetate is refluxed in glacial acetic acid. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Workflows and Signaling Pathways

To further elucidate the processes and interactions discussed, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester β-Ketoester (2 eq.) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Aromatization (Oxidation) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Hantzsch Pyridine Synthesis Workflow.

G cluster_scaleup Scale-Up Workflow cluster_considerations Key Considerations Lab Laboratory Scale (Proof of Concept) Pilot Pilot Plant Scale (Process Optimization) Lab->Pilot Transition Safety Process Safety & Thermal Hazard Assessment Lab->Safety Commercial Commercial Scale (Full Production) Pilot->Commercial Scale-Up Purity Impurity Profiling & Analytical Methods Pilot->Purity RawMat Raw Material Control & Supplier Qualification Commercial->RawMat

Caption: General Scale-Up Synthesis Workflow.

G cluster_pathway Kinase Inhibition Pathway Pyridine Pyridine Derivative (e.g., PIM-1 Inhibitor) Kinase PIM-1 Kinase Pyridine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Activates

Caption: Pyridine Derivatives in Kinase Signaling.

Biological Significance and Signaling Pathways

Pyridine derivatives are integral to a multitude of approved drugs, targeting a wide array of biological pathways.[13][14] A significant number of these compounds function as kinase inhibitors, playing a crucial role in cancer therapy by targeting enzymes like PIM-1, VEGFR-2, and EGFR.[15][16] These inhibitors can modulate signaling pathways that control cell cycle progression and apoptosis.[15] Furthermore, pyridine-based molecules act as modulators of G-protein coupled receptors (GPCRs), such as adenosine and purinergic receptors, highlighting their therapeutic potential in a variety of diseases.[17][18] The versatility of the pyridine scaffold in interacting with these key biological targets underscores its importance in medicinal chemistry and drug development.[13]

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine: A Step-by-Step Guide

For Immediate Reference: Key Disposal and Safety Information Proper disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine is crucial for laboratory safety and environmental protection. This compound should be treated as hazard...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine is crucial for laboratory safety and environmental protection. This compound should be treated as hazardous waste and disposed of through a licensed chemical destruction facility. Under no circumstances should it be discharged into the sewer system or disposed of as regular trash.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemically resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A laboratory coat

All handling of 3-Bromo-5-(2-methoxyethoxy)pyridine, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Collection and Storage

Segregation and Container Selection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Do not mix 3-Bromo-5-(2-methoxyethoxy)pyridine waste with incompatible materials. Known incompatibilities for similar compounds include acids, bases, and strong oxidizing agents.

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

Labeling:

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Bromo-5-(2-methoxyethoxy)pyridine" (avoid abbreviations or chemical formulas)

  • A list of all constituents and their approximate percentages if it is a mixed waste stream.

  • The date when the first waste was added to the container.

Disposal Procedure

The primary recommended method for the disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine is through a licensed chemical waste disposal service.[1] The most common technique employed by these services for such compounds is controlled incineration with flue gas scrubbing .[1]

Step-by-Step Disposal Protocol:

  • Package for Pickup: Ensure the hazardous waste container is securely sealed and the label is clearly visible and legible.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Interim Storage: While awaiting pickup, store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a designated, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for 3-Bromo-5-(2-methoxyethoxy)pyridine have not been established, the hazards of similar brominated pyridine compounds warrant cautious handling.[2] The following table summarizes the known hazards and handling recommendations.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.Wear eye protection.
Incompatibilities Reacts with acids, bases, and strong oxidizing agents.Segregate from incompatible materials during storage and disposal.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for 3-Bromo-5-(2-methoxyethoxy)pyridine.

Disposal Workflow for 3-Bromo-5-(2-methoxyethoxy)pyridine cluster_0 On-Site Handling cluster_1 Disposal Process A Generation of Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Halogenated Organic Waste) B->C D Select & Label Container ('Hazardous Waste', Chemical Name) C->D E Store Securely (Ventilated, Away from Incompatibles) D->E F Contact EHS or Licensed Contractor E->F Initiate Disposal Request G Complete Waste Manifest F->G H Scheduled Waste Pickup G->H I Transportation to Licensed Facility H->I J Final Disposal (Controlled Incineration) I->J

Caption: Disposal workflow for 3-Bromo-5-(2-methoxyethoxy)pyridine.

References

Handling

Personal protective equipment for handling 3-Bromo-5-(2-methoxyethoxy)pyridine

Essential Safety and Handling Guide for 3-Bromo-5-(2-methoxyethoxy)pyridine This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals ha...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-(2-methoxyethoxy)pyridine

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-5-(2-methoxyethoxy)pyridine. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

Potential GHS Hazard Classifications:

  • Flammable Liquid

  • Acute Toxicity (Oral)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific target organ toxicity — single exposure (Respiratory system irritation)

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling 3-Bromo-5-(2-methoxyethoxy)pyridine, based on guidelines for similar pyridine compounds.[3][4]

Body Part Protection Specification
Hands Chemical Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][4]
Eyes Safety Goggles/Face ShieldChemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[5]
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.
Respiratory RespiratorWork should be conducted in a certified chemical fume hood.[4][5] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is paramount for safety.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[4][6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.[7]

  • Handling :

    • Conduct all work involving 3-Bromo-5-(2-methoxyethoxy)pyridine within the chemical fume hood to minimize inhalation exposure.[3]

    • Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[1][5]

    • Use non-sparking tools.[1][5]

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.[8]

    • Do not eat, drink, or smoke in the handling area.[5][9]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

    • Keep containers tightly closed to prevent the escape of vapors.[4][6]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Spill Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][11] For large spills, contact your institution's emergency response team.[4]
Disposal Plan

Proper disposal of 3-Bromo-5-(2-methoxyethoxy)pyridine and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing 3-Bromo-5-(2-methoxyethoxy)pyridine, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[4][11]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Bromo-5-(2-methoxyethoxy)pyridine".

  • Storage of Waste :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal :

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[6][9] Do not dispose of it down the drain.[6][11]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling 3-Bromo-5-(2-methoxyethoxy)pyridine.

Safe Handling Workflow for 3-Bromo-5-(2-methoxyethoxy)pyridine prep 1. Preparation - Verify Fume Hood - Check Eyewash/Shower - Don PPE - Prepare Spill Kit handling 2. Handling - Work in Fume Hood - Ground Equipment - Use Non-Sparking Tools - Avoid Contact prep->handling storage 3. Storage - Cool, Dry, Ventilated Area - Tightly Closed Containers - Away from Incompatibles handling->storage disposal 4. Disposal - Collect in Labeled Container - Store in Designated Area - Follow Institutional Procedures storage->disposal

Caption: Workflow for handling 3-Bromo-5-(2-methoxyethoxy)pyridine.

Emergency Response Protocol spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate first_aid Administer First Aid (as per table) spill->first_aid notify Notify Supervisor and Emergency Response Team evacuate->notify first_aid->notify contain Contain Spill (if safe to do so) notify->contain decontaminate Decontaminate Area contain->decontaminate

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(2-methoxyethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(2-methoxyethoxy)pyridine
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